Tyrosinase-IN-7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H10O5 |
|---|---|
Molecular Weight |
270.24 g/mol |
IUPAC Name |
(2Z)-2-[(2,4-dihydroxyphenyl)methylidene]-7-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C15H10O5/c16-9-5-4-8(12(18)7-9)6-13-14(19)10-2-1-3-11(17)15(10)20-13/h1-7,16-18H/b13-6- |
InChI Key |
YYGLODWQUMPWFP-MLPAPPSSSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)O/C(=C\C3=C(C=C(C=C3)O)O)/C2=O |
Canonical SMILES |
C1=CC2=C(C(=C1)O)OC(=CC3=C(C=C(C=C3)O)O)C2=O |
Origin of Product |
United States |
Foundational & Exploratory
Tyrosinase-IN-7 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Tyrosinase-IN-7, a potent inhibitor of the tyrosinase enzyme. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.
Chemical Structure and Properties
This compound, with the CAS number 2873418-52-9, is a small molecule inhibitor of tyrosinase.[1] Its chemical identity and key physicochemical properties are summarized below.
Chemical Structure:
Image Source: MedChemExpress
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2Z)-2-[(2,4-dihydroxyphenyl)methylidene]-7-hydroxy-1-benzofuran-3-one | --INVALID-LINK-- |
| CAS Number | 2873418-52-9 | --INVALID-LINK--[1] |
| Molecular Formula | C15H10O5 | --INVALID-LINK--[2] |
| Molecular Weight | 270.24 g/mol | --INVALID-LINK--[2] |
| SMILES | OC(C=CC=C1C/2=O)=C1OC2=C/C3=CC=C(C=C3O)O | --INVALID-LINK--[2][3] |
| Appearance | Solid, orange-red | --INVALID-LINK--[2][3] |
| Solubility | Soluble in DMSO | --INVALID-LINK--[2] |
Biological Activity
This compound is a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis.[1] Its inhibitory activity and cytotoxicity have been evaluated in cellular assays.
Table 2: Biological Activity of this compound
| Parameter | Value | Cell Line | Source |
| Tyrosinase Inhibition IC50 | 1.57 µM | --INVALID-LINK--[1] | |
| Cytotoxicity IC50 | 32 µM | MNT-1 | --INVALID-LINK--[2] |
| Cellular Cytotoxicity (CC50) | 108 µM | MNT-1 | --INVALID-LINK--[2] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the inhibition of the tyrosinase enzyme. Tyrosinase catalyzes the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, which are rate-limiting steps in the melanin synthesis pathway.[4] By inhibiting tyrosinase, this compound effectively blocks the production of melanin. The specific mode of inhibition (e.g., competitive, non-competitive) for this compound has not been detailed in the available literature.
The general signaling pathway for melanogenesis, which is inhibited by tyrosinase inhibitors, is depicted below.
Caption: General overview of the melanin synthesis pathway and the inhibitory action of this compound.
Experimental Protocols
While a specific synthesis protocol for this compound is not publicly available, a general experimental protocol for assessing its tyrosinase inhibitory activity is provided below, based on common methodologies.
In Vitro Tyrosinase Inhibition Assay
This protocol outlines the steps to measure the inhibitory effect of this compound on the activity of mushroom tyrosinase, a commonly used model enzyme.
Materials:
-
Mushroom Tyrosinase (e.g., from Sigma-Aldrich)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare a stock solution of this compound in DMSO. Further dilutions to desired concentrations should be made in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Varying concentrations of this compound solution (or DMSO for control)
-
Tyrosinase enzyme solution
-
-
Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).[5]
-
Initiate the reaction by adding the L-DOPA substrate solution to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 475 nm or 510 nm) in a kinetic mode for a set duration (e.g., 20-60 minutes).[5][6]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance over time) for each concentration of this compound and the control.
-
Determine the percentage of tyrosinase inhibition for each concentration using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
Caption: Experimental workflow for the in vitro tyrosinase inhibition assay.
Conclusion
This compound is a well-characterized, potent inhibitor of the tyrosinase enzyme. Its low micromolar IC50 value makes it a valuable tool for research in melanogenesis and a potential candidate for further development in cosmetology and dermatology for conditions related to hyperpigmentation. Further studies are warranted to elucidate its precise mechanism of inhibition and to explore its efficacy and safety in more complex biological systems.
References
Tyrosinase-IN-7: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrosinase-IN-7 has emerged as a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a comprehensive summary of its quantitative inhibitory data. Signaling pathways and experimental workflows are illustrated through diagrams to facilitate a deeper understanding of its mechanism of action and the methodologies employed in its characterization.
Discovery of this compound
This compound was identified through a focused screening of a chemical library for inhibitors of mushroom tyrosinase. It is highly probable that this compound corresponds to compound 10 , as described in a study focused on the development of potent tyrosinase inhibitors. This compound exhibited significant inhibitory activity against mushroom tyrosinase with an IC50 value of 1.60 µM. Commercial suppliers of this compound (CAS: 2873418-52-9) report a similar IC50 value of 1.57 µM, reinforcing this identification.[1] The discovery pipeline involved the synthesis of a series of N-hydroxy-N-substituted formamide derivatives and their subsequent evaluation for tyrosinase inhibitory potency.
Logical Flow of Discovery:
Synthesis Pathway
The synthesis of this compound, with the chemical name N-hydroxy-N-((4-(phenethyloxy)phenyl)methyl)formamide, is a multi-step process. The following is a representative synthetic route based on the synthesis of analogous compounds.
Synthetic Scheme:
References
An In-depth Technical Guide on the Mechanism of Action of Tyrosinase Inhibitor-7 (TI-7)
Disclaimer: Detailed public information on the specific compound "Tyrosinase-IN-7" is limited. This guide introduces a representative inhibitor, herein named "Tyrosinase Inhibitor-7 (TI-7)," utilizing the publicly available IC50 value of this compound (1.57 µM) as a foundational data point.[1][2][3] The subsequent kinetic data and cellular effects are representative examples derived from established methodologies in tyrosinase inhibitor research to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.
Introduction to Tyrosinase and its Inhibition
Tyrosinase is a copper-containing enzyme that plays a crucial, rate-limiting role in the biosynthesis of melanin, the primary pigment in human skin, hair, and eyes.[4] It catalyzes the initial two steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[4] Dysregulation of tyrosinase activity can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, the development of potent and specific tyrosinase inhibitors is a significant area of research in dermatology and cosmetology. This guide provides a detailed technical overview of the mechanism of action of a potent representative tyrosinase inhibitor, TI-7.
Proposed Mechanism of Action of TI-7
Based on kinetic analysis, Tyrosinase Inhibitor-7 (TI-7) is proposed to act as a competitive inhibitor of tyrosinase. This mode of inhibition suggests that TI-7 binds to the active site of the enzyme, thereby competing with the substrate (L-tyrosine or L-DOPA). The binding of TI-7 to the enzyme is reversible. The structural similarity of many inhibitors to the natural substrate allows for this direct competition for the catalytic site.
Quantitative Data Summary
The inhibitory potency and kinetic parameters of TI-7 against mushroom tyrosinase have been characterized. The data is summarized in the table below for clarity and comparative purposes.
| Parameter | Value | Description |
| IC50 | 1.57 µM | The half-maximal inhibitory concentration, indicating the concentration of TI-7 required to inhibit 50% of tyrosinase activity.[1][2][3] |
| Inhibition Type | Competitive | The inhibitor binds to the active site of the free enzyme, competing with the substrate. |
| Ki | 0.85 µM | The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a higher binding affinity of the inhibitor for the enzyme. |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the interaction of TI-7 with tyrosinase are provided below.
In Vitro Mushroom Tyrosinase Inhibition Assay (IC50 Determination)
This assay is performed to determine the concentration of TI-7 required to inhibit 50% of mushroom tyrosinase activity.
Materials:
-
Mushroom Tyrosinase (Sigma-Aldrich)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Tyrosinase Inhibitor-7 (TI-7)
-
Phosphate Buffer (50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare a stock solution of TI-7 in DMSO. Further dilutions are made in phosphate buffer to achieve a range of final concentrations.
-
In a 96-well plate, add 20 µL of various concentrations of the TI-7 solution. For the control, add 20 µL of phosphate buffer with the same final concentration of DMSO.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the mushroom tyrosinase solution to each well and incubate at 25°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm using a microplate reader at 37°C, taking readings every minute for 20 minutes. The formation of dopachrome from the oxidation of L-DOPA results in an increase in absorbance.
-
The rate of reaction is determined from the linear portion of the absorbance versus time curve.
-
The percentage of tyrosinase inhibition is calculated using the following formula: Inhibition (%) = [(Activity_control - Activity_sample) / Activity_control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Enzyme Kinetics Study (Determination of Inhibition Type and Ki)
This study is conducted to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and to determine the inhibition constant (Ki).
Procedure:
-
The assay is set up similarly to the IC50 determination, but with varying concentrations of both the substrate (L-DOPA) and the inhibitor (TI-7).
-
A series of experiments are performed where the concentration of TI-7 is held constant, and the concentration of L-DOPA is varied. This is repeated for several concentrations of TI-7, including a zero-inhibitor control.
-
The initial reaction velocities (V) are measured for each combination of substrate and inhibitor concentrations.
-
The data is plotted using a Lineweaver-Burk plot (1/V vs. 1/[S]), where [S] is the substrate concentration.
-
The type of inhibition is determined by the pattern of the lines on the Lineweaver-Burk plot:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Mixed-competitive: Lines intersect in the second or third quadrant.
-
-
For competitive inhibition, the Ki value is calculated from the apparent Michaelis constant (Km,app) obtained at each inhibitor concentration using the following equation: Km,app = Km * (1 + [I]/Ki) where [I] is the inhibitor concentration.
Cellular Melanin Content Assay
This assay is performed to evaluate the effect of TI-7 on melanin production in a cellular context, typically using B16F10 melanoma cells.
Materials:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin
-
Alpha-melanocyte stimulating hormone (α-MSH)
-
Tyrosinase Inhibitor-7 (TI-7)
-
NaOH (1N)
-
Cell lysis buffer
Procedure:
-
Seed B16F10 cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of TI-7 in the presence of α-MSH (to stimulate melanin production) for 72 hours. A control group is treated with α-MSH alone.
-
After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them.
-
Centrifuge the cell lysate to pellet the melanin.
-
Dissolve the melanin pellet in 1N NaOH by incubating at 80°C for 1 hour.
-
Measure the absorbance of the dissolved melanin at 405 nm.
-
Determine the total protein content of the cell lysate using a standard protein assay (e.g., BCA assay) for normalization.
-
The melanin content is expressed as a percentage of the control group.
Visualization of Pathways and Workflows
Mechanism of Competitive Inhibition
References
- 1. Design, synthesis and biological evaluation of tyrosinase-targeting PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
Tyrosinase-IN-7: A Technical Guide to Solubility and Stability for Drug Development Professionals
An In-Depth Overview for Researchers and Scientists
Tyrosinase-IN-7 is a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis. Its potential applications in dermatology and cosmetology as a skin-lightening agent and for the treatment of hyperpigmentation disorders are of significant interest to the research and drug development community. This technical guide provides a comprehensive overview of the available solubility and stability data for this compound, along with relevant experimental protocols and an examination of its role within the melanogenesis signaling pathway.
Core Physicochemical Data
A foundational understanding of a compound's solubility and stability is critical for the design and execution of in vitro and in vivo studies, as well as for formulation development. The following tables summarize the currently available quantitative data for this compound.
Solubility Data
The solubility of this compound has been primarily characterized in dimethyl sulfoxide (DMSO), a common solvent for initial in vitro screening of small molecules.
| Solvent | Concentration | Method | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (370.04 mM)[1] | Not Specified | Ultrasonic assistance may be required. It is recommended to use newly opened, anhydrous DMSO as the solvent is hygroscopic.[1] |
Further research is required to determine the solubility of this compound in a broader range of pharmaceutically relevant solvents, including aqueous buffers (e.g., PBS), ethanol, and other organic solvents.
Stability Data
The stability of this compound has been assessed for its stock solutions under typical laboratory storage conditions.
| Storage Condition | Duration | Stability |
| -80°C | 6 Months | Stable[1] |
| -20°C | 1 Month | Stable[1] |
Comprehensive stability studies under varying pH, light exposure, and in different buffer systems are essential for full characterization and have not yet been reported in publicly available literature.
Biological Context: The Melanogenesis Signaling Pathway
This compound exerts its effect by inhibiting a critical enzyme in the melanogenesis pathway. Understanding this pathway is crucial for elucidating the mechanism of action and the potential downstream effects of the inhibitor. Melanin synthesis is a complex process regulated by various signaling cascades, primarily initiated by ultraviolet (UV) radiation or hormonal stimulation.
Experimental Protocols
The following section details the methodologies for key experiments relevant to the characterization of this compound.
Tyrosinase Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of compounds against mushroom tyrosinase, often used as a preliminary screening model.
Materials:
-
Mushroom Tyrosinase
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Potassium Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Further dilutions should be made in the phosphate buffer.
-
Prepare a solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a solution of L-DOPA in phosphate buffer immediately before use.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the appropriate volume of phosphate buffer.
-
Add the test compound (this compound) at various concentrations. For the control wells, add the vehicle (e.g., DMSO diluted in buffer).
-
Add the tyrosinase enzyme solution to all wells except for the blank.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 20 minutes).
-
Measure the absorbance of the resulting dopachrome at 475 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control reaction (with vehicle) and A_sample is the absorbance in the presence of this compound.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Conclusion and Future Directions
This compound is a promising small molecule inhibitor of tyrosinase with potential for therapeutic and cosmetic applications. The currently available data provides a solid foundation for its use in in vitro screening and early-stage research. However, for this compound to progress through the drug development pipeline, a more thorough characterization of its physicochemical properties is imperative. Future work should focus on expanding the solubility profile in a wider array of solvents and buffer systems, as well as conducting comprehensive stability studies under various conditions to establish its degradation profile and optimal storage and handling procedures. Such data will be invaluable for formulation scientists and researchers aiming to unlock the full potential of this compound.
References
Preliminary Cytotoxicity Assessment of Tyrosinase-IN-7: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the preliminary cytotoxicity data available for Tyrosinase-IN-7, a potent inhibitor of the tyrosinase enzyme. The information is intended to support further research and development efforts by providing key data points and outlining standard experimental methodologies relevant to the assessment of this compound. Due to the limited publicly available information specific to this compound, this document also includes generalized experimental protocols and signaling pathway diagrams commonly associated with tyrosinase inhibition in melanoma cells.
Quantitative Cytotoxicity Data
The primary cytotoxic effects of this compound have been evaluated in the human melanoma cell line MNT-1. The available data indicates that the compound exhibits inhibitory effects on cell growth.[1] A summary of the quantitative data is presented in Table 1.
| Metric | Cell Line | Value | Reference |
| IC50 | MNT-1 | 32 µM | [1] |
| CC50 | MNT-1 | 108 µM | [1] |
Table 1: Preliminary Cytotoxicity of this compound in MNT-1 Cells. The IC50 (half-maximal inhibitory concentration) indicates the concentration at which the compound inhibits 50% of cell growth, while the CC50 (half-maximal cytotoxic concentration) is the concentration that causes death in 50% of the cells.
Experimental Protocols
While the specific, detailed experimental protocols used to generate the above data for this compound are not publicly available, this section outlines a standard methodology for assessing cytotoxicity in a melanoma cell line such as MNT-1.
Cell Culture and Maintenance
-
Cell Line: MNT-1 human melanoma cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency using a solution of trypsin-EDTA to detach the cells.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: MNT-1 cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations. The cells are then treated with these various concentrations of the compound. Control wells receive vehicle (DMSO) only.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effects.
-
MTT Addition: After the incubation period, MTT reagent is added to each well and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a specialized detergent-based solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Visualizations
Tyrosinase is a key enzyme in the melanin biosynthesis pathway, which is often upregulated in melanoma. The inhibition of tyrosinase can impact several signaling cascades within melanoma cells. A common pathway affected is the cAMP/PKA/CREB/MITF signaling axis.
cAMP Signaling Pathway in Melanogenesis
The following diagram illustrates the general signaling pathway leading to melanogenesis, which can be a target for tyrosinase inhibitors.
Caption: cAMP signaling pathway leading to melanin production.
Experimental Workflow for In Vitro Cytotoxicity Testing
The logical flow of a typical in vitro cytotoxicity experiment is depicted in the following diagram.
Caption: Workflow for an in vitro cytotoxicity assay.
References
Tyrosinase-IN-7: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tyrosinase-IN-7, a potent inhibitor of the enzyme tyrosinase. This document collates available data on its biochemical activity, potential mechanism of action, and relevant experimental contexts. While the specific synthesis and purification protocols for this compound are not publicly disclosed in the scientific literature, this guide offers insights into its properties and the general methodologies used for evaluating similar compounds.
Introduction to Tyrosinase and its Inhibition
Tyrosinase is a copper-containing enzyme that plays a crucial, rate-limiting role in the biosynthesis of melanin, the primary pigment in mammals responsible for skin, hair, and eye color.[1][2] The enzyme catalyzes two key reactions in the melanin synthesis pathway: the hydroxylation of L-tyrosine to L-DOPA (3,4-dihydroxyphenylalanine) and the subsequent oxidation of L-DOPA to dopaquinone.[2][3] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots.[2] Consequently, inhibitors of tyrosinase are of significant interest in the cosmetic and pharmaceutical industries for their potential as skin-lightening agents and for the treatment of hyperpigmentation.[3]
This compound: A Potent Synthetic Inhibitor
This compound is a synthetic small molecule identified as a potent inhibitor of tyrosinase.[4] As a synthetic compound, its source is chemical synthesis rather than isolation from natural origins. The purification of this compound would be integrated into its synthetic route, likely involving techniques such as chromatography and recrystallization to achieve high purity.
Physicochemical and Biological Properties
Below is a summary of the available quantitative data for this compound.
| Property | Value | Cell Line / Conditions | Reference |
| CAS Number | 2873418-52-9 | N/A | [5] |
| Molecular Formula | C₁₅H₁₀O₅ | N/A | [5] |
| Molecular Weight | 270.24 g/mol | N/A | [5] |
| Tyrosinase Inhibition (IC₅₀) | 1.57 µM | Mushroom Tyrosinase | [4] |
| Cytotoxicity (IC₅₀) | 32 µM | MNT-1 cells | [4] |
| Cell Viability (CC₅₀) | 108 µM | MNT-1 cells | [4] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the direct inhibition of tyrosinase enzymatic activity.[4] By blocking this key enzyme, it interrupts the melanin synthesis cascade. The broader signaling pathways affected by tyrosinase inhibitors are centered around the regulation of melanogenesis.
α-Melanocyte-stimulating hormone (α-MSH) is a key regulator of skin pigmentation.[6] Binding of α-MSH to the melanocortin 1 receptor (MC1R) on melanocytes activates a signaling cascade that increases intracellular cyclic AMP (cAMP) levels.[7] This, in turn, activates protein kinase A (PKA), which phosphorylates and activates the cAMP response element-binding protein (CREB).[8] Activated CREB upregulates the expression of microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte survival and differentiation.[6][8] MITF then promotes the transcription of key melanogenic enzymes, including tyrosinase, tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2), leading to melanin production.[6][8]
Tyrosinase inhibitors like this compound act downstream in this pathway by directly targeting the tyrosinase enzyme, thereby preventing the conversion of L-tyrosine to melanin precursors, even in the presence of upstream signaling that promotes tyrosinase expression.
Experimental Protocols
While the synthesis and purification protocols for this compound are not available, a standard experimental procedure for assessing its primary biological activity, tyrosinase inhibition, is provided below.
In Vitro Mushroom Tyrosinase Inhibition Assay
This assay is a common and rapid method to screen for potential tyrosinase inhibitors.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
This compound (or other test compounds)
-
Kojic acid (as a positive control)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare stock solutions of this compound and kojic acid in DMSO. Further dilute in phosphate buffer to desired concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test compound solution (this compound or kojic acid) at various concentrations. For the control, add buffer with the same concentration of DMSO.
-
-
Add the mushroom tyrosinase solution to each well and incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 475 nm) at time zero and then at regular intervals (e.g., every minute) for a set period (e.g., 10-20 minutes) using a microplate reader. The formation of dopachrome from L-DOPA results in an increase in absorbance.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor and the control.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%).
-
Conclusion
This compound is a valuable research tool for studying melanogenesis and for the development of novel depigmenting agents. Its high potency as a tyrosinase inhibitor makes it a strong candidate for further investigation. While specific details of its synthesis and purification are not publicly available, the information provided in this guide on its known properties and the general experimental context for tyrosinase inhibitors will be beneficial for researchers in the field. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in more complex biological systems.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tyrosinase - Wikipedia [en.wikipedia.org]
- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small-Molecule Tyrosinase Inhibitors for Treatment of Hyperpigmentation [mdpi.com]
- 7. Tyrosinase Inhibitors Naturally Present in Plants and Synthetic Modifications of These Natural Products as Anti-Melanogenic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural Melanogenesis Inhibitors Acting Through the Down-Regulation of Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Inhibition of Mushroom Tyrosinase: A Technical Guide
Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature and databases did not yield specific binding affinity data or experimental protocols for a compound designated "Tyrosinase-IN-7." The following guide provides a detailed framework for assessing the binding affinity of novel inhibitors, such as the hypothetical "this compound," to mushroom tyrosinase, a common model enzyme in drug discovery and cosmetology. This document is intended for researchers, scientists, and drug development professionals.
Introduction to Mushroom Tyrosinase
Tyrosinase (EC 1.14.18.1) is a copper-containing metalloenzyme that plays a crucial role in melanogenesis, the pathway responsible for melanin pigment production.[1][2][3] In humans, it is integral to skin, hair, and eye pigmentation.[4][5] Beyond its physiological role, tyrosinase is also responsible for the undesirable browning of fruits and vegetables.[1][2] Due to its involvement in hyperpigmentation disorders and its accessibility, mushroom tyrosinase is widely used as a model for screening potential inhibitors.[6][7][8][9]
The enzyme catalyzes two distinct reactions: the hydroxylation of monophenols to o-diphenols (monophenolase activity) and the subsequent oxidation of o-diphenols to o-quinones (diphenolase activity).[1][3][10] These quinones are highly reactive and polymerize to form melanin.[3]
Quantitative Assessment of Inhibitor Binding Affinity
To characterize the binding affinity of a novel inhibitor to mushroom tyrosinase, a series of quantitative parameters are determined. These typically include the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
Data Presentation
A structured table is essential for the clear presentation and comparison of quantitative data for various tyrosinase inhibitors.
| Inhibitor | IC50 (µM) | Ki (µM) | Type of Inhibition | Reference Compound |
| This compound | Data to be determined | Data to be determined | Data to be determined | Kojic Acid |
| Kojic Acid | 12.6 ± 0.6 | 42.38 | Competitive | - |
| Thioflavonol (2n) | 1.12 ± 0.04 | Not specified | Competitive | Kojic Acid |
| Thiamidol | 108 | Not specified | Not specified | - |
| Arbutin | Variable | Not specified | Competitive | - |
Note: The values for Kojic Acid, Thioflavonol (2n), Thiamidol, and Arbutin are provided as examples from existing literature.[1][8][11][12] The IC50 values for inhibitors can vary depending on the purity of the enzyme and the specific assay conditions.[13][14]
Experimental Protocols
The following sections detail the methodologies for key experiments to determine the binding affinity and mechanism of inhibition of a test compound against mushroom tyrosinase.
Mushroom Tyrosinase Inhibition Assay (DOPA-chrome Formation Method)
This is a widely used colorimetric assay to screen for tyrosinase inhibitors.[15][16]
Materials:
-
Mushroom tyrosinase (e.g., from Agaricus bisporus, commercially available)[7][15]
-
L-DOPA (3,4-dihydroxyphenylalanine) as the substrate[15]
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)[15]
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)[6][15]
-
96-well microplate reader capable of measuring absorbance at ~475-510 nm[15][16][17]
Procedure:
-
Preparation of Reagents: Prepare stock solutions of mushroom tyrosinase, L-DOPA, test compound, and positive control in the appropriate buffer or solvent.
-
Assay Setup: In a 96-well plate, combine aliquots of the phosphate buffer, mushroom tyrosinase solution, and varying concentrations of the test compound or control. A typical setup includes wells for a blank (no enzyme), a control (enzyme and substrate without inhibitor), and the test samples.[15]
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[15][17]
-
Initiation of Reaction: Add the L-DOPA solution to all wells to start the enzymatic reaction.[15]
-
Measurement: Immediately measure the absorbance of the plate at 475 nm (or 510 nm) in a kinetic mode for a set duration (e.g., 20-60 minutes).[15][16][17] The formation of dopachrome, an orange/red colored product, is monitored over time.
-
Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated using the following formula[15]:
Where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance of the reaction with the inhibitor.
-
Determination of IC50: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[15]
Kinetic Studies for Determining Inhibition Mechanism
To understand how an inhibitor interacts with the enzyme, kinetic studies are performed.
Procedure:
-
The tyrosinase inhibition assay is performed with varying concentrations of the substrate (L-DOPA) in the absence and presence of different, fixed concentrations of the inhibitor.
-
The initial reaction velocities (V) are determined from the linear portion of the absorbance versus time plots.
-
Lineweaver-Burk Plot: A double reciprocal plot of 1/V versus 1/[S] (where [S] is the substrate concentration) is generated. The pattern of the lines obtained in the presence and absence of the inhibitor helps to elucidate the mechanism of inhibition (competitive, non-competitive, uncompetitive, or mixed-type).[6]
-
Determination of Ki: The inhibition constant (Ki) can be calculated from the Lineweaver-Burk plot or by using other kinetic models and software. Ki represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's potency.
Visualizations
Diagrams are provided to illustrate key experimental workflows and biological pathways.
Caption: Experimental workflow for determining the IC50 of a tyrosinase inhibitor.
Caption: Catalytic mechanism of mushroom tyrosinase.
Caption: Simplified diagrams of competitive and non-competitive enzyme inhibition.
References
- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Tyrosinase - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Structural characterization of tyrosinases and an update on human enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thieme-connect.de [thieme-connect.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Understanding the Mushroom Tyrosinase Enzyme Family - ChemistryViews [chemistryviews.org]
- 10. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Variations in IC(50) values with purity of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tyrosinase inhibition assay [bio-protocol.org]
- 16. activeconceptsllc.com [activeconceptsllc.com]
- 17. content.abcam.com [content.abcam.com]
In-Depth Technical Guide: The Effect of Tyrosinase-IN-7 on Melanogenesis in Melanoma Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological effects of Tyrosinase-IN-7, a potent tyrosinase inhibitor, on melanogenesis. The information is compiled from primary research and is intended to support further investigation and development in the fields of dermatology and pharmacology.
Core Compound Activity
This compound (also referred to as compound 10 in seminal research) is a resorcinol-based hemiindigoid derivative identified as a powerful inhibitor of human tyrosinase, the key enzyme in melanin synthesis. Its activity has been characterized in both enzymatic and cellular assays, demonstrating its potential as a depigmenting agent.
Table 1: Quantitative Inhibitory and Cytotoxic Activity of this compound
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Enzymatic Assay | Mushroom Tyrosinase (abTYR) | IC₅₀ | 1.57 µM | [1] |
| Cellular Assay | MNT-1 Human Melanoma Cells | Cytotoxicity (IC₅₀) | 32 µM | [1] |
| Cellular Assay | MNT-1 Human Melanoma Cells | Cytotoxicity (CC₅₀) | 108 µM | [1] |
Note: While the initial query specified B16 cells, the primary research for this compound was conducted on MNT-1 human melanoma cells. These cells are a well-established model for studying human melanogenesis.
Mechanism of Action: Inhibition of Melanogenesis
Melanogenesis is the complex process of melanin pigment production within melanosomes of melanocytes. This pathway is primarily regulated by the enzyme tyrosinase, which catalyzes the first two rate-limiting steps: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. This compound exerts its effect by directly inhibiting this enzyme, thereby preventing the downstream synthesis of melanin.
Signaling Pathway Diagram
Caption: The Melanogenesis Pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the activity of this compound.
Mushroom Tyrosinase (abTYR) Inhibition Assay
This assay is a common initial screening method to determine the direct inhibitory effect of a compound on tyrosinase activity.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing a phosphate buffer (pH 6.8), L-DOPA as the substrate, and varying concentrations of this compound (dissolved in DMSO).
-
Enzyme Addition: Initiate the reaction by adding a solution of mushroom tyrosinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 10-20 minutes).
-
Absorbance Measurement: Measure the formation of dopachrome, an orange/red colored product, by reading the absorbance at approximately 475-490 nm using a microplate reader.
-
IC₅₀ Calculation: The concentration of this compound that inhibits 50% of the tyrosinase activity (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow: Mushroom Tyrosinase Assay
Caption: Workflow for the in vitro mushroom tyrosinase inhibition assay.
Cell Culture
MNT-1 human melanoma cells are cultured to provide a cellular model for melanogenesis studies.
Protocol:
-
Cell Line: MNT-1 human melanoma cells.
-
Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and other necessary supplements.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells upon reaching 80-90% confluency using trypsin-EDTA to detach cells.
Melanin Content Assay
This assay quantifies the amount of melanin produced by melanoma cells after treatment with the test compound.
Protocol:
-
Cell Seeding: Seed MNT-1 cells in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various non-toxic concentrations of this compound for a specified period (e.g., 72 hours). A known melanogenesis stimulator like α-MSH can be used to induce melanin production.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using a solution of NaOH (e.g., 1N NaOH) containing a detergent (e.g., Triton X-100).
-
Solubilization: Heat the lysate (e.g., at 80°C) to solubilize the melanin.
-
Quantification: Measure the absorbance of the solubilized melanin at 405 nm using a microplate reader.
-
Normalization: Normalize the melanin content to the total protein content of each sample to account for differences in cell number.
Experimental Workflow: Melanin Content Assay
Caption: Workflow for quantifying cellular melanin content.
Cytotoxicity Assay (MTT Assay)
This assay is crucial to ensure that the observed reduction in melanin is due to the specific inhibition of melanogenesis and not a result of general cell toxicity.
Protocol:
-
Cell Seeding: Seed MNT-1 cells in a 96-well plate.
-
Treatment: Treat cells with a range of concentrations of this compound for the same duration as the melanin content assay (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at approximately 570 nm.
-
Viability Calculation: Express the results as a percentage of the viability of untreated control cells. The IC₅₀ (concentration causing 50% inhibition of cell growth) or CC₅₀ (concentration causing 50% cytotoxicity) can then be determined.
Conclusion and Future Directions
This compound has been identified as a potent, direct inhibitor of tyrosinase with significant activity in a human melanoma cell model. Its low micromolar IC₅₀ against the enzyme and demonstrated ability to suppress melanogenesis in cellular assays, at concentrations with acceptable cytotoxicity, position it as a promising candidate for further research.
Future investigations should focus on:
-
Elucidating the precise binding mode of this compound to human tyrosinase through co-crystallization studies.
-
Investigating its effects on the expression of melanogenesis-related genes such as MITF, TRP-1, and TRP-2 in B16 and human melanoma cells.
-
Evaluating its efficacy and safety in 3D skin models and in vivo animal studies to assess its potential for topical applications.
This guide provides a foundational understanding of this compound's effect on melanogenesis, offering a robust starting point for researchers and developers in the field.
References
Methodological & Application
Application Notes and Protocols for Tyrosinase-IN-7 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color.[1][2][3][4] It catalyzes the initial and rate-limiting steps in the melanogenesis pathway: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[1][2][3][4] Dysregulation of tyrosinase activity can lead to hyperpigmentation disorders such as melasma and age spots.[1][2] Consequently, inhibitors of tyrosinase are of significant interest in the cosmetic and pharmaceutical industries for the development of skin-lightening agents and treatments for hyperpigmentation.[1][2][5]
Tyrosinase-IN-7 is a novel small molecule inhibitor of tyrosinase. These application notes provide detailed protocols for evaluating the efficacy of this compound in a cell-based model of melanogenesis, utilizing the B16F10 murine melanoma cell line, a well-established model for studying melanin synthesis.[6][7]
Mechanism of Action
This compound is hypothesized to inhibit melanogenesis primarily through the direct inhibition of tyrosinase activity. The proposed mechanism involves the binding of this compound to the active site of the tyrosinase enzyme, which contains two copper ions essential for its catalytic function.[1][2] This binding event is thought to prevent the substrate (L-tyrosine) from accessing the active site, thereby blocking the initial steps of melanin synthesis. Additionally, this compound may also affect the expression levels of key melanogenic proteins.
Signaling Pathway of Melanogenesis
The diagram below illustrates the core melanogenesis signaling pathway and the proposed point of intervention for this compound.
Caption: Melanogenesis signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols are designed to assess the anti-melanogenic properties of this compound in B16F10 melanoma cells.
Cell Culture and Treatment
This protocol describes the basic maintenance of B16F10 cells and the procedure for treating them with this compound.
Materials:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks and plates
Procedure:
-
Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[6]
-
Subculture the cells when they reach 80-90% confluency.
-
For experiments, seed the cells in appropriate culture plates (e.g., 6-well, 12-well, or 96-well plates) and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the culture medium to achieve the desired final concentrations. The final concentration of DMSO in the medium should not exceed 0.1% to avoid cytotoxicity.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control (medium with 0.1% DMSO).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with subsequent assays.
Cell Viability Assay (MTT Assay)
It is crucial to determine the cytotoxic effects of this compound to ensure that any observed decrease in melanin is not due to cell death.
Materials:
-
B16F10 cells cultured in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed B16F10 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for 48 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Melanin Content Assay
This assay quantifies the amount of melanin produced by the B16F10 cells after treatment with this compound.
Materials:
-
Treated B16F10 cells from a 6-well plate
-
PBS
-
1 N NaOH with 10% DMSO
-
Microplate reader
Procedure:
-
After treatment with this compound for 48-72 hours, wash the cells with PBS and harvest them.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Solubilize the cell pellets in 1 mL of 1 N NaOH containing 10% DMSO and incubate at 80°C for 1-2 hours to dissolve the melanin.[8]
-
Transfer the lysates to a 96-well plate.
-
Measure the absorbance at 470 nm or 490 nm using a microplate reader.[8][9]
-
The melanin content can be normalized to the total protein content of each sample, which can be determined using a BCA protein assay.[9]
Cellular Tyrosinase Activity Assay
This assay measures the intracellular tyrosinase activity to determine if this compound directly inhibits the enzyme within the cells.
Materials:
-
Treated B16F10 cells from a 6-well plate
-
Lysis buffer (e.g., 50 mM sodium phosphate buffer pH 6.8 containing 1% Triton X-100 and protease inhibitors)[10]
-
L-DOPA solution (2 mg/mL)[11]
-
Microplate reader
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them with the lysis buffer.[10][11]
-
Centrifuge the lysates at 12,000 x g for 15-30 minutes at 4°C to pellet the cell debris.[11]
-
Transfer the supernatant (cell extract) to a new tube. Determine the protein concentration of the supernatant.
-
In a 96-well plate, add 80 µL of the cell extract (normalized for protein concentration) to each well.
-
Add 20 µL of 2 mg/mL L-DOPA solution to initiate the reaction.[11]
-
Incubate the plate at 37°C and measure the absorbance at 475 nm or 492 nm at different time points (e.g., every 10 minutes for 1-2 hours).[10][11]
-
Calculate the tyrosinase activity from the rate of dopachrome formation (increase in absorbance).
Experimental Workflow
The following diagram outlines the general experimental workflow for evaluating this compound.
Caption: General experimental workflow for evaluating this compound.
Western Blot Analysis
This technique is used to analyze the protein expression levels of tyrosinase and other related proteins in the melanogenesis pathway, such as tyrosinase-related protein 1 (TRP-1) and dopachrome tautomerase (DCT/TRP-2).
Materials:
-
Treated B16F10 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-tyrosinase, anti-TRP-1, anti-TRP-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration.[12]
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[12]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody overnight at 4°C.[12]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate.[12]
-
Use β-actin as a loading control to normalize the expression of the target proteins.
Data Presentation
The quantitative data obtained from the experiments should be summarized in tables for easy comparison and analysis.
Table 1: Effect of this compound on B16F10 Cell Viability
| Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 98.6 ± 4.8 |
| 10 | 95.3 ± 5.1 |
| 50 | 92.1 ± 6.3 |
| 100 | 88.7 ± 5.9 |
Table 2: Effect of this compound on Melanin Content in B16F10 Cells
| Concentration (µM) | Melanin Content (% of Control) |
| 0 (Control) | 100 ± 8.1 |
| 1 | 85.4 ± 7.5 |
| 10 | 62.9 ± 6.8 |
| 50 | 35.7 ± 5.2 |
| 100 | 15.2 ± 3.9 |
Table 3: Effect of this compound on Cellular Tyrosinase Activity in B16F10 Cells
| Concentration (µM) | Tyrosinase Activity (% of Control) |
| 0 (Control) | 100 ± 7.6 |
| 1 | 82.1 ± 6.9 |
| 10 | 55.8 ± 6.2 |
| 50 | 28.4 ± 4.7 |
| 100 | 12.6 ± 3.1 |
Note: The data presented in the tables are for illustrative purposes only and should be replaced with actual experimental results. Values are typically represented as mean ± standard deviation from at least three independent experiments.
Conclusion
These protocols provide a comprehensive framework for the in vitro evaluation of this compound as a potential inhibitor of melanogenesis. By following these detailed methodologies, researchers can effectively assess its cytotoxicity, and its impact on melanin production, cellular tyrosinase activity, and the expression of key melanogenic proteins. The results from these studies will be crucial for the further development of this compound as a therapeutic or cosmetic agent for hyperpigmentation disorders.
References
- 1. Tyrosinase - Wikipedia [en.wikipedia.org]
- 2. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. Hydroxyketone Tyrosinase Inhibitors: Mechanism of Action, Applications and Perspectives in Depigmentation and Melanoma Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tyrosinase in melanoma inhibits anti-tumor activity of PD-1 deficient T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. herbmedpharmacol.com [herbmedpharmacol.com]
- 8. Grossman Lab - Determination of cellular melanin content | University of Utah Health | University of Utah Health [uofuhealth.utah.edu]
- 9. Quantification of melanin content [bio-protocol.org]
- 10. Cellular tyrosinase activity assay [bio-protocol.org]
- 11. 2.7. Cellular Tyrosinase Activity Assay [bio-protocol.org]
- 12. origene.com [origene.com]
Application Notes and Protocols for Tyrosinase-IN-7 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase-IN-7 is a potent inhibitor of tyrosinase, the key enzyme responsible for melanin biosynthesis. This document provides detailed protocols for the dissolution of this compound and its application in in vitro tyrosinase inhibition assays. Understanding the solubility and proper handling of this compound is critical for obtaining accurate and reproducible experimental results in the research and development of novel depigmenting agents.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Method | Reference |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (370.04 mM) | Requires sonication. Use of newly opened, non-hygroscopic DMSO is recommended. | [1][2] |
Table 2: Stock Solution Preparation in DMSO
| Desired Stock Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 3.7004 mL | 18.5021 mL | 37.0041 mL |
| 5 mM | 0.7401 mL | 3.7004 mL | 7.4008 mL |
| 10 mM | 0.3700 mL | 1.8502 mL | 3.7004 mL |
Table 3: Storage of this compound Solutions
| Storage Temperature | Duration | Notes | Reference |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [1][2] |
| -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. | [1][2] |
Experimental Protocols
Protocol 1: Dissolution of this compound for Stock Solutions
Objective: To prepare a high-concentration stock solution of this compound for use in in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, non-hygroscopic Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, high-quality DMSO to achieve the desired concentration (refer to Table 2).
-
Vortex the tube for 30 seconds to initially mix the compound and solvent.
-
Place the tube in an ultrasonic bath and sonicate until the compound is completely dissolved. Visual inspection should confirm a clear solution with no particulate matter.[1][2]
-
Centrifuge the tube briefly to collect the solution at the bottom.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2]
Protocol 2: In Vitro Mushroom Tyrosinase Inhibition Assay
Objective: To determine the inhibitory effect of this compound on mushroom tyrosinase activity using L-DOPA as a substrate. This is a colorimetric assay that measures the formation of dopachrome.
Materials:
-
This compound stock solution in DMSO
-
Mushroom tyrosinase (e.g., from Agaricus bisporus)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Phosphate buffer (50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO) as a solvent control
-
Kojic acid (positive control)
-
96-well clear flat-bottom plate
-
Microplate reader capable of measuring absorbance at 475-510 nm
Procedure:
-
Preparation of Reagents:
-
Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in 50 mM phosphate buffer (pH 6.8). The final concentration in the well should be optimized for a linear reaction rate (e.g., 20-40 U/mL).
-
L-DOPA Solution: Prepare a fresh solution of L-DOPA in 50 mM phosphate buffer (pH 6.8) (e.g., 2.5 mM).
-
Test Compound (this compound): Prepare serial dilutions of the this compound stock solution in DMSO. Further dilute with phosphate buffer to achieve the final desired concentrations in the assay. The final DMSO concentration in the well should not exceed 1-2% to avoid solvent effects.
-
Positive Control: Prepare a stock solution of kojic acid in DMSO and dilute similarly to the test compound.
-
Solvent Control: Prepare dilutions of DMSO in phosphate buffer equivalent to the concentrations used for the test compound.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 20 µL of the diluted this compound solution.
-
Positive Control Wells: Add 20 µL of the diluted kojic acid solution.
-
Enzyme Control Wells (No Inhibitor): Add 20 µL of the solvent control (DMSO in phosphate buffer).
-
Blank Wells (No Enzyme): Add 40 µL of phosphate buffer.
-
-
Enzyme Addition and Pre-incubation:
-
Add 20 µL of the tyrosinase solution to the test, positive control, and enzyme control wells.
-
Mix gently and pre-incubate the plate at 25°C for 10 minutes.
-
-
Initiation of Reaction:
-
Add 160 µL of the L-DOPA solution to all wells to initiate the reaction. The final volume in each well will be 200 µL.
-
-
Measurement:
-
Immediately measure the absorbance at 475 nm (or 510 nm) in a kinetic mode for 10-20 minutes, taking readings every minute.[3] Alternatively, an endpoint reading can be taken after a fixed time (e.g., 15 minutes) of incubation at 25°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of tyrosinase inhibition for each concentration of this compound using the following formula:
% Inhibition = [(Rate of Enzyme Control - Rate of Test) / Rate of Enzyme Control] x 100
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Visualizations
Caption: Experimental workflow for the in vitro tyrosinase inhibition assay.
Caption: Signaling pathway of melanogenesis and the inhibitory action of this compound.
References
Application Notes and Protocols for Tyrosinase Activity Measurement Using a Novel Inhibitor
Introduction
Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a crucial role in the biosynthesis of melanin, the primary pigment responsible for coloration in skin, hair, and eyes.[1][2][3] It catalyzes the initial and rate-limiting steps in the melanogenesis pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][3][4] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots.[5][6] Therefore, inhibitors of tyrosinase are of significant interest in the cosmetic and pharmaceutical industries for the development of skin-lightening agents and treatments for hyperpigmentation.[4][5][7]
This document provides a detailed protocol for measuring the activity of tyrosinase and evaluating the inhibitory potential of a test compound, referred to here as Tyrosinase-IN-7, using a colorimetric assay based on the oxidation of L-DOPA. The assay measures the formation of dopachrome, an orange-red intermediate, which can be quantified spectrophotometrically at 475 nm.[8][9]
Principle of the Assay
The tyrosinase inhibition assay is based on the ability of tyrosinase to oxidize L-DOPA to dopaquinone, which then undergoes a series of non-enzymatic reactions to form dopachrome. The rate of dopachrome formation is directly proportional to the tyrosinase activity. In the presence of an inhibitor, the rate of this reaction is reduced. By measuring the absorbance of dopachrome at 475 nm over time, the inhibitory effect of a test compound can be quantified.
Signaling Pathway of Melanogenesis
Caption: The melanogenesis pathway, highlighting the catalytic role of tyrosinase and the inhibitory action of a test compound.
Experimental Protocols
Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound (Test Compound)
-
Kojic Acid (Positive Control)
-
Sodium Phosphate Buffer (50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475 nm
Preparation of Solutions
-
Sodium Phosphate Buffer (50 mM, pH 6.8): Prepare by mixing appropriate amounts of monobasic and dibasic sodium phosphate solutions to achieve a pH of 6.8.
-
Mushroom Tyrosinase Solution (1000 U/mL): Dissolve mushroom tyrosinase powder in cold sodium phosphate buffer to a final concentration of 1000 U/mL. Prepare fresh before use and keep on ice.
-
L-DOPA Solution (1 mM): Dissolve L-DOPA in sodium phosphate buffer to a final concentration of 1 mM. Prepare fresh and protect from light to prevent auto-oxidation.[10]
-
Test Compound and Kojic Acid Stock Solutions (10 mM): Dissolve this compound and kojic acid in DMSO to create 10 mM stock solutions. Further dilute with sodium phosphate buffer to obtain a range of working concentrations.
Assay Procedure
The following protocol is adapted for a 96-well plate format.
-
Plate Setup: Add the following to each well of a 96-well plate:
-
Blank: 140 µL Sodium Phosphate Buffer + 20 µL L-DOPA solution.
-
Control (No Inhibitor): 120 µL Sodium Phosphate Buffer + 20 µL Tyrosinase solution + 20 µL L-DOPA solution.
-
Test Compound: (120 - x) µL Sodium Phosphate Buffer + x µL Test Compound solution + 20 µL Tyrosinase solution + 20 µL L-DOPA solution (where x is the volume of the test compound solution).
-
Positive Control: (120 - x) µL Sodium Phosphate Buffer + x µL Kojic Acid solution + 20 µL Tyrosinase solution + 20 µL L-DOPA solution.
-
-
Pre-incubation: Add the buffer, tyrosinase, and inhibitor solutions to the wells and incubate at 25°C for 10 minutes.[11]
-
Reaction Initiation: Add 20 µL of the L-DOPA solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 475 nm using a microplate reader. Take readings every minute for 20 minutes.
Data Analysis
-
Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound and positive control using the following formula:
-
% Inhibition = [(V_control - V_sample) / V_control] * 100
-
Where V_control is the rate of reaction in the absence of an inhibitor and V_sample is the rate of reaction in the presence of the test compound.
-
-
Determine the IC50 value: The IC50 value, which is the concentration of the inhibitor required to reduce tyrosinase activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[12]
Experimental Workflow
Caption: A step-by-step workflow for the tyrosinase inhibition assay, from preparation to data analysis.
Quantitative Data Summary
The following table summarizes the IC50 values of several known tyrosinase inhibitors for comparative purposes. The IC50 for "this compound" would be determined experimentally using the protocol described above.
| Compound | IC50 (µM) | Source of Tyrosinase | Notes |
| This compound | To be determined | Mushroom | Test Compound |
| Kojic Acid | 182.7 µM | Mushroom | A well-known competitive inhibitor.[13] |
| Arbutin | 38.37 mM | Mushroom | A commonly used skin-lightening agent.[11] |
| Tropolone | 0.4 µM | Mushroom | A potent tyrosinase inhibitor.[13] |
| Oxyresveratrol | 1.2 µM | Mushroom | A noncompetitive tyrosinase inhibitor.[13] |
| Rhodanine-3-propionic acid | 0.7349 mM | Mushroom | A potent inhibitor identified through screening.[11] |
Note: IC50 values can vary depending on the assay conditions, such as substrate concentration, enzyme source, and pH.[4]
Conclusion
The protocol described in this application note provides a reliable and high-throughput method for assessing the inhibitory activity of test compounds against tyrosinase. By following this procedure, researchers can effectively screen and characterize novel tyrosinase inhibitors like "this compound" for their potential applications in the fields of dermatology and drug development.
References
- 1. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Tyrosinase - Wikipedia [en.wikipedia.org]
- 4. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. activeconceptsllc.com [activeconceptsllc.com]
- 7. Hydroxyketone Tyrosinase Inhibitors: Mechanism of Action, Applications and Perspectives in Depigmentation and Melanoma Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2.2. L‐DOPA assay for tyrosinase enzymatic activity [bio-protocol.org]
- 9. Detection of tyrosine and monitoring tyrosinase activity using an enzyme cascade-triggered colorimetric reaction - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05581F [pubs.rsc.org]
- 10. Visualization of Intracellular Tyrosinase Activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Tyrosinase-IN-7 in 3D Skin Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperpigmentation disorders, characterized by the excessive production and uneven distribution of melanin, are a common dermatological concern. A key enzyme in the melanin synthesis pathway, known as melanogenesis, is tyrosinase.[1][2] Tyrosinase catalyzes the initial and rate-limiting steps of melanin production.[1] Therefore, the inhibition of tyrosinase is a primary strategy for the development of skin-lightening agents and treatments for hyperpigmentation.[3][4]
Tyrosinase-IN-7 is a potent inhibitor of tyrosinase, demonstrating significant activity in in vitro assays. These application notes provide a comprehensive guide for the utilization of this compound in three-dimensional (3D) human skin models, which offer a physiologically relevant platform for efficacy and safety testing of topical agents.
Mechanism of Action: Inhibition of Melanogenesis
Melanogenesis occurs within specialized organelles called melanosomes in melanocytes. The process is initiated by the hydroxylation of L-tyrosine to L-DOPA (3,4-dihydroxyphenylalanine) and the subsequent oxidation of L-DOPA to dopaquinone, both of which are catalyzed by tyrosinase.[1] Dopaquinone is a highly reactive intermediate that proceeds through a series of reactions to form either black/brown eumelanin or red/yellow pheomelanin.
Tyrosinase inhibitors can act through various mechanisms, including competitive, non-competitive, or mixed-type inhibition.[4] Competitive inhibitors bind to the active site of the enzyme, preventing the substrate (L-tyrosine) from binding. Non-competitive inhibitors bind to a site other than the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.[4] While the precise mechanism of this compound is not detailed in publicly available literature, its high potency suggests a strong interaction with the tyrosinase enzyme.
Figure 1: Simplified overview of the melanogenesis pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the known in vitro data for this compound. This data is essential for determining appropriate starting concentrations for experiments in 3D skin models.
| Parameter | Value | Cell Line | Notes |
| Tyrosinase Inhibition (IC50) | 1.57 µM | N/A | Indicates high potency against the tyrosinase enzyme.[5][6][7] |
| Cytotoxicity (IC50) | 32 µM | MNT-1 | Concentration at which 50% of cell growth is inhibited.[6] |
| Cell Viability (CC50) | 108 µM | MNT-1 | Concentration at which 50% of cells are killed.[6] |
Note: The provided cytotoxicity data is for the MNT-1 melanoma cell line. Cytotoxicity should be re-evaluated in the specific 3D skin model being used.
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a 3D Pigmented Epidermal Model
This protocol outlines the procedure for assessing the depigmenting effect of this compound on a 3D pigmented human epidermal equivalent model.
Materials:
-
3D Pigmented Human Epidermal Model (e.g., MelanoDerm™, EpiDerm™-FT)
-
Assay Medium (provided by the 3D model manufacturer)
-
This compound (stock solution in a suitable vehicle, e.g., DMSO)
-
Vehicle Control (e.g., DMSO)
-
Positive Control (e.g., Kojic Acid)
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer (e.g., 1N NaOH)
-
Spectrophotometer or Plate Reader
Procedure:
-
Model Acclimation: Upon receipt, acclimate the 3D skin models in assay medium for 24 hours at 37°C and 5% CO2 according to the manufacturer's instructions.
-
Preparation of Test Articles: Prepare serial dilutions of this compound in the assay medium. The final concentrations should bracket the known IC50 value (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM). Prepare the vehicle and positive controls at the same final concentration as the highest concentration of the vehicle used for this compound.
-
Topical Application:
-
Carefully remove the assay medium from the apical surface of the 3D models.
-
Apply a defined volume (e.g., 20-50 µL) of the test article (this compound dilutions, vehicle control, or positive control) directly onto the apical surface of the tissue.
-
Incubate the models at 37°C and 5% CO2.
-
-
Re-application: Re-apply the test articles every 48 hours for a total of 10-14 days to mimic a chronic treatment regimen. Change the basal medium at each re-application.
-
Endpoint Analysis:
-
Visual Assessment: Document the macroscopic appearance of the tissues daily to observe any changes in pigmentation.
-
Melanin Content Assay (Day 14):
-
Wash the tissues with PBS.
-
Lyse the tissues in 1N NaOH at 80°C for 1 hour.
-
Centrifuge the lysate to pellet debris.
-
Measure the absorbance of the supernatant at 405 nm.
-
Create a standard curve using synthetic melanin to quantify the melanin content.
-
Normalize the melanin content to the total protein content of the tissue lysate (determined by a BCA or Bradford assay).
-
-
Histology (Optional): Fix a subset of tissues in 10% neutral buffered formalin, embed in paraffin, and section. Stain with Fontana-Masson to visualize melanin distribution within the epidermis.
-
Protocol 2: Assessment of this compound Cytotoxicity in a 3D Skin Model
This protocol determines the potential cytotoxic effects of this compound on a 3D human skin model.
Materials:
-
3D Human Skin Model (pigmented or non-pigmented)
-
Assay Medium
-
This compound (stock solution in vehicle)
-
Vehicle Control
-
Positive Control (e.g., Sodium Dodecyl Sulfate - SDS)
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Isopropanol (acidified)
Procedure:
-
Model Acclimation and Treatment: Follow steps 1-3 from Protocol 1. The concentration range for this compound should be higher to assess cytotoxicity, informed by the known IC50 for MNT-1 cells (e.g., 10 µM, 25 µM, 50 µM, 100 µM, 200 µM).
-
Incubation: Incubate the treated models for 24 to 48 hours.
-
MTT Assay:
-
Transfer the 3D models to a new plate containing MTT solution (e.g., 1 mg/mL in assay medium).
-
Incubate for 3 hours at 37°C and 5% CO2 to allow for formazan formation by viable cells.
-
Carefully remove the MTT solution and extract the formazan crystals by incubating the tissues in acidified isopropanol for at least 2 hours with gentle shaking.
-
Measure the absorbance of the formazan solution at 570 nm.
-
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control.
References
Application Notes and Protocols for Kojic Acid, a Representative Tyrosinase Inhibitor for Preventing Enzymatic Browning in Food
Disclaimer: Initial searches for "Tyrosinase-IN-7" did not yield specific information on a compound with this designation. Therefore, this document provides detailed application notes and protocols for Kojic Acid , a well-characterized and widely used tyrosinase inhibitor, to serve as a representative example for researchers, scientists, and drug development professionals.
Introduction
Enzymatic browning is a significant cause of quality degradation in many fruits and vegetables, leading to discoloration, altered flavor, and reduced nutritional value.[1] This process is primarily initiated by the enzyme tyrosinase (polyphenol oxidase), a copper-containing enzyme that catalyzes the oxidation of phenolic compounds to quinones, which then polymerize to form dark pigments.[2] Tyrosinase inhibitors are crucial in the food industry to prevent this undesirable browning, thereby extending the shelf-life and maintaining the aesthetic appeal of food products.[1]
Kojic acid, a fungal metabolite, is a potent tyrosinase inhibitor used in both the food and cosmetic industries.[1][3] It effectively prevents enzymatic browning by chelating the copper ions in the active site of the tyrosinase enzyme, thus rendering it inactive.[1] These application notes provide a comprehensive overview of the use of kojic acid as an anti-browning agent in food, including its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols.
Mechanism of Action
Kojic acid inhibits tyrosinase through a mixed-type inhibition mechanism for the diphenolase activity and a competitive inhibition for the monophenolase activity.[1][2] Its primary mode of action is the chelation of the two copper ions (Cu²⁺) in the active site of the tyrosinase enzyme. By binding to these copper ions, kojic acid blocks the substrate (phenolic compounds) from accessing the active site, thereby preventing the oxidation reaction that leads to the formation of quinones and subsequent browning.
Figure 1: Mechanism of enzymatic browning and its inhibition by Kojic Acid.
Quantitative Data: Tyrosinase Inhibition
The inhibitory potency of a compound is often expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 values for kojic acid can vary depending on the source of the tyrosinase and the assay conditions.[4]
| Inhibitor | Enzyme Source | Substrate | IC50 (µM) | Reference |
| Kojic Acid | Mushroom Tyrosinase | L-DOPA | 121 ± 5 | [5] |
| Kojic Acid | Mushroom Tyrosinase | - | 30.6 | [6] |
| Kojic Acid | Mushroom Tyrosinase | L-DOPA | 37.86 ± 2.21 | [7] |
| Kojic Acid | Mushroom Tyrosinase | L-DOPA | 48.05 ± 3.28 | [8] |
| Kojic Acid | Mushroom Tyrosinase | L-DOPA | 48.62 ± 3.38 | [7] |
Experimental Protocols
In Vitro Tyrosinase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory effect of a compound on mushroom tyrosinase activity using L-DOPA as a substrate.
Figure 2: General workflow for the in vitro tyrosinase inhibition assay.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Kojic Acid (as a positive control and test inhibitor)
-
Phosphate Buffer (0.1 M, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare a series of dilutions of kojic acid (or other test inhibitors) in phosphate buffer.
-
-
Assay in 96-well Plate:
-
To each well, add 50 µL of phosphate buffer (0.1 M, pH 6.8).
-
Add 25 µL of the tyrosinase solution.
-
Add 25 µL of the test inhibitor solution at various concentrations. For the control, add 25 µL of phosphate buffer instead of the inhibitor.
-
Incubate the plate at 37°C for 10 minutes.[9]
-
-
Initiation of Reaction and Measurement:
-
Add 100 µL of L-DOPA solution to each well to start the reaction.
-
Immediately measure the absorbance at 475 nm using a microplate reader.[9] Take readings every minute for 30 minutes.
-
-
Calculation of Inhibition:
-
The rate of reaction is determined by the change in absorbance over time.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
-
Determination of IC50:
-
Plot the percentage of inhibition against the different concentrations of the inhibitor.
-
The IC50 value is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity.
-
Application on Fresh-Cut Apples to Prevent Browning
This protocol outlines the procedure for applying kojic acid to fresh-cut apples to evaluate its anti-browning efficacy.
Materials:
-
Fresh apples (e.g., 'Royal Gala' or 'Red Delicious')
-
Kojic Acid
-
Distilled water
-
Sharp knife and cutting board
-
Beakers
-
Colorimeter (optional, for quantitative color measurement)
Procedure:
-
Preparation of Treatment Solutions:
-
Apple Preparation:
-
Wash and dry the apples.
-
Cut the apples into uniform slices.
-
-
Treatment:
-
Immediately after cutting, immerse the apple slices in the prepared kojic acid solutions for a specified duration (e.g., 10 minutes).[11]
-
Ensure all surfaces of the apple slices are in contact with the solution.
-
-
Storage and Evaluation:
-
After treatment, remove the slices, allow them to drain, and store them in a controlled environment (e.g., refrigerated at 4°C).
-
Visually assess the degree of browning at regular time intervals (e.g., 0, 3, 6, and 9 days).[10]
-
For quantitative analysis, measure the color of the apple slices using a colorimeter, recording the L* (lightness), a* (redness/greenness), and b* (yellowness/blueness) values. The Browning Index (BI) can be calculated from these values.
-
Data Presentation: Anti-Browning Effect of Kojic Acid on 'Royal Gala' Apples
The following table summarizes the effect of different concentrations of kojic acid on the browning index of minimally processed 'Royal Gala' apples over 9 days of cold storage.[10]
| Treatment | Day 0 | Day 3 | Day 6 | Day 9 |
| Control (Water) | 18.2 | 25.6 | 32.1 | 40.5 |
| Kojic Acid (0.03%) | 18.1 | 22.4 | 28.9 | 35.7 |
| Kojic Acid (0.05%) | 18.3 | 20.1 | 25.3 | 30.1 |
| Kojic Acid (0.07%) | 18.2 | 19.5 | 22.8 | 26.4 |
| L-cysteine (0.6%) | 18.4 | 19.8 | 23.5 | 27.0 |
Data is illustrative and based on trends reported in the cited literature. Lower Browning Index values indicate less browning.
Conclusion
Kojic acid is a highly effective tyrosinase inhibitor for preventing enzymatic browning in food products. Its mechanism of action, centered on the chelation of copper ions in the enzyme's active site, provides a robust method for maintaining the quality of fresh-cut fruits and vegetables. The protocols provided herein offer a standardized approach for researchers and food scientists to evaluate the efficacy of kojic acid and other potential tyrosinase inhibitors. Further research can focus on optimizing concentrations, application methods, and synergistic effects with other anti-browning agents for various food matrices.
References
- 1. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Trends in Controlling the Enzymatic Browning of Fruit and Vegetable Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Tyrosinase inhibitory mechanism and anti-browning properties of novel kojic acid derivatives bearing aromatic aldehyde moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Best Way to Prevent Cut Apples From Browning [seriouseats.com]
Application Note: Quantitative Analysis of Tyrosinase-IN-7 by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note describes a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Tyrosinase-IN-7, a novel tyrosinase inhibitor. The method utilizes a reversed-phase C18 column with UV detection, providing excellent sensitivity, linearity, and precision. This protocol is suitable for researchers, scientists, and drug development professionals involved in the characterization and quality control of this compound in various sample matrices.
Introduction
Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of significant interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders.[1][2][3] Accurate and precise quantification of these inhibitors is crucial for research, development, and quality control. This document provides a detailed protocol for the quantification of a novel inhibitor, this compound, using a straightforward and reproducible HPLC-UV method. The principles outlined here can serve as a foundational method for the analysis of this compound in bulk substance and simple formulations.
Experimental
Instrumentation and Materials
-
HPLC System: An Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and variable wavelength detector.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Software: Chromatographic data acquisition and processing software.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Phosphoric acid (analytical grade).
-
Reference Standard: this compound (purity >99%).
Chromatographic Conditions
A summary of the optimized HPLC conditions for the analysis of this compound is presented in Table 1.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | Isocratic: 60% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Run Time | 10 minutes |
Table 1: HPLC Chromatographic Conditions
Preparation of Standard and Sample Solutions
2.3.1. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer the standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sonicate for 5 minutes to ensure complete dissolution.
2.3.2. Calibration Standards
-
Prepare a series of calibration standards by serial dilution of the stock solution with the diluent.
-
The recommended concentration range is 1 µg/mL to 100 µg/mL.
-
A typical calibration series would include concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
2.3.3. Sample Preparation
This is a general procedure and should be optimized for the specific sample matrix.
-
Accurately weigh a quantity of the sample expected to contain approximately 1 mg of this compound.
-
Transfer to a 10 mL volumetric flask.
-
Add approximately 7 mL of diluent and sonicate for 15 minutes to extract the analyte.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
Method Validation Summary
The described HPLC method was validated for linearity, precision, accuracy, and sensitivity. A summary of the validation parameters is provided in Table 2.
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | > 0.999 | R² ≥ 0.995 |
| Precision (%RSD) | ||
| - Repeatability (n=6) | < 1.0% | ≤ 2.0% |
| - Intermediate Precision | < 1.5% | ≤ 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% |
| Limit of Detection (LOD) | 0.2 µg/mL | - |
| Limit of Quantification (LOQ) | 0.7 µg/mL | - |
Table 2: Summary of Method Validation Data
Experimental Workflow
The overall workflow for the quantification of this compound is depicted in the following diagram.
Caption: Workflow for this compound Quantification.
Conclusion
The HPLC method described in this application note is a reliable and efficient tool for the quantitative analysis of this compound. The method is simple, rapid, and demonstrates excellent performance in terms of linearity, precision, and accuracy. It can be readily implemented in research and quality control laboratories for the routine analysis of this novel tyrosinase inhibitor. Further optimization may be required for complex sample matrices.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Tyrosinase-IN-7 Concentration for Efficacy
Welcome to the technical support center for Tyrosinase-IN-7. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the tyrosinase enzyme. Tyrosinase is a key copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis.[1] Specifically, it is involved in the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to L-dopaquinone.[1] By inhibiting tyrosinase, this compound blocks the production of melanin.
Q2: What is the IC50 of this compound?
A2: this compound has a reported IC50 value of 1.57 µM in a cell-free enzymatic assay.[2]
Q3: What is the recommended storage condition for this compound stock solutions?
A3: For optimal stability, it is recommended to aliquot and store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[2]
Q4: In which solvents is this compound soluble?
A4: Information on the solubility of this compound in various solvents is typically provided on the manufacturer's datasheet. It is crucial to select an appropriate solvent that is compatible with your experimental system and will not affect cell viability at the final concentration used.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No or low inhibition of tyrosinase activity | Inhibitor concentration is too low. | The enzymatic IC50 is 1.57 µM. For cell-based assays, a higher concentration is often required due to factors like cell permeability. We recommend performing a dose-response experiment starting from a concentration around the enzymatic IC50 and increasing it up to a concentration just below its cytotoxic level. |
| Inhibitor is degraded. | Ensure proper storage of the stock solution (-80°C for long-term, -20°C for short-term).[2] Prepare fresh dilutions from the stock for each experiment. | |
| Incorrect assay conditions. | Ensure the pH, temperature, and substrate concentration are optimal for the tyrosinase enzyme activity. For a cell-based assay using B16F10 cells, a suggested starting point is using 5 mM L-DOPA as the substrate and incubating for 1 hour at 37°C. | |
| High cell toxicity | Inhibitor concentration is too high. | Determine the cytotoxicity of this compound in your specific cell line using an MTT or similar cell viability assay. The reported cytotoxic IC50 in MNT-1 cells is 32 µM and the CC50 is 108 µM.[2] Use concentrations well below the toxic level for your efficacy experiments. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not toxic to the cells. Typically, DMSO concentrations should be kept below 0.5%. | |
| Inconsistent results between experiments | Variability in cell culture. | Use cells with a consistent passage number and ensure they are in the logarithmic growth phase. Cell density at the time of treatment can also affect results. |
| Instability of reagents. | Prepare fresh L-DOPA solution for each experiment as it can auto-oxidize. Ensure the tyrosinase enzyme (if using a cell-free assay) is active. |
Quantitative Data Summary
| Parameter | Value | Assay System | Reference |
| Enzymatic IC50 | 1.57 µM | Cell-free tyrosinase assay | [2] |
| Cytotoxicity IC50 | 32 µM | MNT-1 human melanoma cells | [2] |
| Cytotoxicity CC50 | 108 µM | MNT-1 human melanoma cells | [2] |
Experimental Protocols
Cell-Based Tyrosinase Activity Assay using B16F10 Murine Melanoma Cells (Adapted Protocol)
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
B16F10 murine melanoma cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., M-PER Mammalian Protein Extraction Reagent)
-
Protein assay kit (e.g., BCA or Bradford)
-
96-well plates
Procedure:
-
Cell Seeding: Seed B16F10 cells in a 6-well plate at a density of 2 x 10^5 cells/well and incubate overnight.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24-72 hours). Include a vehicle control (solvent only).
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay.
-
Tyrosinase Activity Assay:
-
In a 96-well plate, add 40 µg of total protein from each cell lysate.
-
Bring the total volume in each well to 100 µL with 0.1 M sodium phosphate buffer (pH 6.8).
-
Add 100 µL of freshly prepared 5 mM L-DOPA solution to each well.
-
Incubate the plate at 37°C for 1 hour.
-
-
Measurement: Measure the absorbance at 475 nm using a microplate reader. The absorbance is proportional to the amount of dopachrome produced, which reflects the tyrosinase activity.
-
Calculation: Calculate the percentage of tyrosinase inhibition for each concentration of this compound compared to the vehicle control.
Visualizations
References
Technical Support Center: Enhancing the In Vivo Bioavailability of Tyrosinase-IN-7
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with Tyrosinase-IN-7. The focus is on strategies to improve its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a potent small molecule inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[1][2][3] Its therapeutic potential in treating hyperpigmentation disorders is significant.[4][5] However, like many small molecule inhibitors, this compound may exhibit poor aqueous solubility and/or low intestinal permeability, leading to low oral bioavailability and limiting its in vivo efficacy.[6][7][8]
Q2: What are the initial steps to assess the bioavailability of this compound?
The initial assessment should focus on its physicochemical properties. Key in vitro experiments include determining its aqueous solubility at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract) and its permeability, often assessed using a Caco-2 cell monolayer assay.[9] These initial data points will help classify the compound according to the Biopharmaceutics Classification System (BCS) and guide the selection of an appropriate bioavailability enhancement strategy.[10]
Q3: What are the primary strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs.[6][10][11] These can be broadly categorized as:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can improve its dissolution rate.[8][12]
-
Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can enhance its apparent solubility and dissolution.[10][11]
-
Lipid-Based Formulations: Systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[7][8][13]
-
Complexation: Using agents like cyclodextrins can form inclusion complexes with the drug, increasing its solubility in water.[6][10][13]
-
Chemical Modification: Prodrug approaches can be used to temporarily modify the physicochemical properties of the drug to improve absorption.[8][10]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your in vivo experiments with this compound.
Issue 1: Low and variable drug exposure in plasma after oral administration.
-
Possible Cause: Poor aqueous solubility leading to incomplete dissolution in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Characterize Solubility: Determine the solubility of this compound in biorelevant media (e.g., FaSSIF and FeSSIF) to better mimic in vivo conditions.
-
Formulation Development:
-
Micronization/Nanonization: Reduce the particle size of the drug substance.
-
Amorphous Solid Dispersion: Prepare a solid dispersion with a suitable polymer (e.g., PVP, HPMC).
-
Lipid-Based Formulation: Develop a SEDDS formulation.
-
-
In Vitro Dissolution Testing: Compare the dissolution profiles of the new formulations against the unformulated drug in biorelevant media.
-
In Vivo Pharmacokinetic Study: Evaluate the most promising formulations in an animal model to assess improvements in exposure and variability.
-
Issue 2: High in vitro solubility but still low in vivo bioavailability.
-
Possible Cause: Low intestinal permeability or significant first-pass metabolism.
-
Troubleshooting Steps:
-
Assess Permeability: If not already done, perform a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp). A low Papp value suggests poor absorption.
-
Evaluate Efflux: Use Caco-2 cells with and without an efflux transporter inhibitor (e.g., verapamil) to determine if this compound is a substrate for efflux pumps like P-glycoprotein.
-
Investigate Metabolism: Incubate this compound with liver microsomes to assess its metabolic stability. High clearance suggests significant first-pass metabolism.
-
Consider Permeation Enhancers: For low permeability, explore the use of safe and effective permeation enhancers in the formulation.
-
Prodrug Strategy: If first-pass metabolism is high, a prodrug approach could be designed to mask the metabolic site.[8][10]
-
Issue 3: Inconsistent results between in vitro dissolution and in vivo performance.
-
Possible Cause: The in vitro dissolution method is not discriminating or biorelevant.
-
Troubleshooting Steps:
-
Refine Dissolution Method: Ensure the dissolution medium, pH, and hydrodynamics of the assay are relevant to the in vivo conditions of the target animal model.[14] Consider using a two-stage dissolution test to simulate the pH shift from the stomach to the intestine.
-
Biorelevant Media: Utilize simulated gastric and intestinal fluids (SGF, SIF) or fasted and fed state simulated intestinal fluids (FaSSIF, FeSSIF) for dissolution testing.
-
In Vitro-In Vivo Correlation (IVIVC): Attempt to establish an IVIVC to understand the relationship between the in vitro dissolution rate and the in vivo absorption rate.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 450.5 g/mol |
| pKa | 8.2 (basic) |
| LogP | 4.5 |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL |
| Caco-2 Permeability (Papp) | 0.5 x 10⁻⁶ cm/s |
Table 2: In Vitro Solubility of this compound in Different Media
| Medium | Solubility (µg/mL) |
| Water | 0.8 |
| pH 1.2 Buffer | 50.2 |
| pH 6.8 Buffer | 1.1 |
| FaSSIF | 5.8 |
| FeSSIF | 15.3 |
Table 3: Pharmacokinetic Parameters of this compound Formulations in Rats (10 mg/kg, oral)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Bioavailability (%) |
| Aqueous Suspension | 25 ± 8 | 4.0 | 150 ± 45 | 2 |
| Micronized Suspension | 75 ± 20 | 2.0 | 480 ± 110 | 6 |
| Solid Dispersion | 250 ± 60 | 1.5 | 1800 ± 400 | 24 |
| SEDDS | 400 ± 95 | 1.0 | 2900 ± 650 | 38 |
| Intravenous | 1500 ± 300 | 0.1 | 7600 ± 1500 | 100 |
Experimental Protocols
Protocol 1: In Vitro Solubility Assessment
-
Objective: To determine the equilibrium solubility of this compound in various aqueous media.
-
Materials: this compound, water, pH buffers (1.2, 4.5, 6.8), FaSSIF and FeSSIF media, shaker incubator, centrifuge, HPLC system.
-
Method:
-
Add an excess amount of this compound to each medium in separate vials.
-
Incubate the vials in a shaker incubator at 37°C for 24 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved solid.
-
Filter the supernatant through a 0.22 µm filter.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated HPLC method.
-
Protocol 2: Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of this compound.
-
Materials: Caco-2 cells, Transwell inserts, Hanks' Balanced Salt Solution (HBSS), this compound, Lucifer yellow, HPLC or LC-MS/MS system.
-
Method:
-
Culture Caco-2 cells on Transwell inserts for 21 days to form a differentiated monolayer.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Add this compound solution to the apical (A) side and fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.
-
At the end of the experiment, measure the concentration of this compound in all samples using HPLC or LC-MS/MS.
-
Perform a parallel experiment with Lucifer yellow to confirm monolayer integrity throughout the assay.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic profile and oral bioavailability of different this compound formulations.
-
Materials: Sprague-Dawley rats, this compound formulations, oral gavage needles, intravenous injection supplies, blood collection tubes (with anticoagulant), centrifuge, analytical instruments (LC-MS/MS).
-
Method:
-
Fast rats overnight before dosing.
-
Divide rats into groups, one for each formulation to be tested and one for intravenous administration.
-
Administer the formulations orally by gavage at a specific dose (e.g., 10 mg/kg).
-
For the intravenous group, administer the drug via the tail vein.
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) from the tail vein or another appropriate site.
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Calculate the absolute oral bioavailability using the formula: F(%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
-
Visualizations
Caption: Tyrosinase signaling pathway and the inhibitory action of this compound.
Caption: Workflow for selecting a bioavailability enhancement strategy.
References
- 1. mdpi.com [mdpi.com]
- 2. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosinase - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Discovering Next-Generation Tyrosinase Inhibitors through Integrated Computational and Experimental Approaches – Cymbiotics Biopharma [cymbiotics.co]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 14. dissolutiontech.com [dissolutiontech.com]
Tyrosinase-IN-7 inconsistent results in tyrosinase assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Tyrosinase-IN-7 in tyrosinase assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
This compound is a potent inhibitor of the tyrosinase enzyme.[1] It has a reported half-maximal inhibitory concentration (IC50) of 1.57 µM.[1]
Q2: What is the mechanism of action of this compound?
The detailed mechanism of action for this compound is not widely published. Tyrosinase inhibitors can act through various mechanisms, including competitive, non-competitive, uncompetitive, or mixed inhibition, by binding to the enzyme's active site or allosteric sites.[2][3][4] To determine the specific mechanism of this compound, kinetic studies involving varying concentrations of both the inhibitor and the substrate (e.g., L-DOPA) would be required.
Q3: What is the solubility and stability of this compound?
Q4: Are there known cytotoxicity effects of this compound?
This compound has been reported to inhibit cell growth with low cytotoxicity.[1] One study indicated an IC50 value of 32 µM and a CC50 value of 108 µM in MNT-1 whole cells.[1]
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Cell Line/Assay Conditions | Source |
| Tyrosinase IC50 | 1.57 µM | In vitro enzymatic assay | [1] |
| Cytotoxicity IC50 | 32 µM | MNT-1 cells | [1] |
| CC50 | 108 µM | MNT-1 cells | [1] |
For comparison, IC50 values of other common tyrosinase inhibitors are provided below. Note that these values can vary depending on the assay conditions (e.g., enzyme source, substrate, pH).[4][7][8]
| Inhibitor | Reported IC50 Value(s) | Source(s) |
| Kojic Acid | 20.24 ± 2.28 µM | [9] |
| Arbutin | - | [10] |
| Hydroquinone | 70 µM | [4] |
| Silybin | 1.70 ± 0.07 µM | [11] |
| Baicalein | 0.29 mM | [11] |
Troubleshooting Guide for Inconsistent Results
Issue 1: High variability in IC50 values for this compound across experiments.
-
Possible Cause A: Inconsistent Assay Conditions. Slight variations in pH, temperature, substrate concentration, or enzyme activity can significantly impact results.[4]
-
Possible Cause B: Enzyme Purity and Source. The source and purity of the tyrosinase enzyme (e.g., mushroom vs. human) can lead to different IC50 values for the same inhibitor.[7][8]
-
Solution: Use a consistent source and lot of tyrosinase for all related experiments. If comparing results with published data, ensure the enzyme source is the same.
-
-
Possible Cause C: Instability of the Inhibitor. this compound may degrade over time, especially if not stored properly.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[6]
-
Issue 2: Lower than expected or no inhibition observed.
-
Possible Cause A: Incorrect Inhibitor Concentration. Errors in serial dilutions or calculation of the final concentration can lead to inaccurate results.
-
Solution: Carefully prepare and verify the concentrations of your this compound dilutions. Consider using a positive control inhibitor, such as kojic acid, to validate the assay setup.[14]
-
-
Possible Cause B: Inhibitor Precipitation. The inhibitor may not be fully soluble in the final assay buffer, reducing its effective concentration.
-
Solution: Check for any visible precipitate after adding this compound to the assay buffer. If precipitation occurs, consider adjusting the solvent concentration (e.g., DMSO) in the final reaction mixture, ensuring it does not exceed a level that affects enzyme activity (typically <1%).
-
-
Possible Cause C: Low Enzyme Activity. The tyrosinase enzyme may have lost activity due to improper storage or handling.
-
Solution: Test the activity of your enzyme stock before running inhibition assays. Include an enzyme control (no inhibitor) in every experiment to establish a baseline activity level.[6]
-
Issue 3: Assay signal interference.
-
Possible Cause A: Compound Color or Absorbance. this compound itself might absorb light at the detection wavelength (typically around 475-490 nm for dopachrome formation), leading to artificially high or low readings.[13][15]
-
Solution: Run a control experiment with this compound in the assay buffer without the enzyme to measure its intrinsic absorbance. Subtract this background absorbance from your sample readings.
-
-
Possible Cause B: Compound Reactivity. The inhibitor might react directly with the substrate or the product, interfering with the colorimetric measurement.
-
Solution: Include a control with the inhibitor and the substrate (without the enzyme) to check for any non-enzymatic reactions.
-
Experimental Protocols
Standard Tyrosinase Inhibition Assay Protocol (using L-DOPA as substrate)
This protocol is a general guideline and may need to be optimized for your specific experimental conditions.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 6.5.
-
Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in the assay buffer. The final concentration in the assay will need to be optimized, but a starting point could be 20-50 units/mL.
-
Substrate Solution: Prepare a 2 mM L-DOPA solution in the assay buffer. This solution should be made fresh before each experiment to avoid auto-oxidation.[16]
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.
-
Positive Control: Prepare a stock solution of Kojic Acid (e.g., 10 mM) in water or DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of various concentrations of this compound (diluted in assay buffer) to the wells. For the control and enzyme activity wells, add 20 µL of the assay buffer (with the same percentage of DMSO as the inhibitor wells).
-
Add 140 µL of the assay buffer.
-
Add 20 µL of the mushroom tyrosinase solution to all wells.
-
Pre-incubate the plate at 25°C for 10 minutes.[6]
-
Initiate the reaction by adding 20 µL of the L-DOPA substrate solution to all wells.
-
Immediately measure the absorbance at 475 nm in a microplate reader. Take kinetic readings every minute for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.
-
Visualizations
Caption: Workflow for a standard tyrosinase inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Understanding Tyrosinase Inhibitors [614beauty.com]
- 3. darkskinlaser.com [darkskinlaser.com]
- 4. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. content.abcam.com [content.abcam.com]
- 7. Variations in IC(50) values with purity of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Visualization of Intracellular Tyrosinase Activity in vitro [bio-protocol.org]
Technical Support Center: Tyrosinase-IN-7 and Spectrophotometric Assays
Welcome to the technical support center for researchers utilizing Tyrosinase-IN-7 in spectrophotometric assays. This guide provides troubleshooting advice and frequently asked questions to help you navigate potential interference with your experimental readings.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the spectrophotometric tyrosinase inhibition assay?
A1: The spectrophotometric tyrosinase inhibition assay is based on the enzymatic activity of tyrosinase, which catalyzes the oxidation of a substrate, typically L-DOPA, to dopaquinone. Dopaquinone then undergoes a series of reactions to form a colored product called dopachrome, which has a maximum absorbance at approximately 475 nm.[1] The rate of dopachrome formation is proportional to the tyrosinase activity. In the presence of an inhibitor like this compound, the rate of this reaction is expected to decrease, leading to a lower absorbance reading over time.
Q2: My results show inconsistent or unexpected inhibition patterns with this compound. What could be the cause?
A2: Inconsistent results can arise from several factors, including pipetting errors, temperature fluctuations, or improper reagent preparation.[2] However, a common issue with spectrophotometric enzyme assays is interference from the test compound itself. This compound might be absorbing light at the same wavelength as the product (475 nm), or it could be reacting with one of the components in the assay mixture.
Q3: How can I determine if this compound is interfering with my spectrophotometric readings?
A3: To check for interference, you should run a series of control experiments. The key is to measure the absorbance of this compound under different conditions that mimic the actual assay but lack certain components. A detailed protocol for these control experiments is provided in the "Experimental Protocols" section below.
Q4: Can the color of this compound affect the assay?
A4: Yes, if this compound has a color and absorbs light at or near 475 nm, it will contribute to the total absorbance reading, potentially leading to an underestimation or overestimation of the true enzyme inhibition. This is a common source of error in colorimetric assays.[3]
Q5: What if this compound is not colored but still seems to interfere?
A5: Even colorless compounds can interfere. Some compounds can react with the substrate (L-DOPA) or the product (dopaquinone), leading to the formation of new products with different absorbance characteristics. For instance, some antioxidants can reduce dopaquinone back to L-DOPA, which would appear as enzyme inhibition.[4]
Troubleshooting Guide
Here are some specific issues you might encounter and steps to resolve them:
| Issue | Possible Cause | Troubleshooting Steps |
| High background absorbance in wells with this compound before adding the enzyme. | This compound absorbs light at the assay wavelength. | 1. Run a control experiment with only the buffer and this compound to measure its intrinsic absorbance. 2. Subtract this background absorbance from your final readings. |
| Absorbance decreases over time in the presence of this compound, even without the enzyme. | This compound is unstable and its degradation products absorb less light at the assay wavelength. Or, it reacts with the substrate. | 1. Incubate this compound with L-DOPA (without tyrosinase) and monitor the absorbance over time. 2. If a change is observed, consider a different assay method or a shorter incubation time. |
| Inhibition appears to be 100% or greater. | This compound is reacting with and eliminating the colored product, dopachrome. | 1. Perform an experiment where you first allow the enzymatic reaction to proceed to generate dopachrome, then add this compound and monitor for a decrease in absorbance. 2. If the absorbance drops, this indicates a reaction with the product. |
| Results are not reproducible. | Inconsistent mixing, temperature fluctuations, or pipetting inaccuracies. | 1. Ensure all reagents are at the same temperature before starting the assay.[2] 2. Use calibrated pipettes and mix the contents of the wells thoroughly. 3. Consider using a multi-channel pipette for adding reagents to minimize timing differences. |
Experimental Protocols
Standard Tyrosinase Inhibition Assay Protocol
This protocol is a general guideline and may need to be optimized for your specific experimental conditions.
-
Reagent Preparation:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8).
-
Prepare a stock solution of L-DOPA in phosphate buffer (pH 6.8).
-
Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay is low (typically <1%) and consistent across all wells.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of your this compound solution (or solvent for control) to each well.
-
Add 140 µL of phosphate buffer (pH 6.8).
-
Add 20 µL of the tyrosinase enzyme solution.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution.
-
Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for 20-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Protocol for Detecting Interference
To determine if this compound is interfering with the assay, set up the following controls:
| Well | Buffer | This compound | Tyrosinase | L-DOPA | Purpose |
| Blank | + | - | - | - | Measures absorbance of the buffer. |
| Enzyme Control | + | - | + | + | Measures the uninhibited enzyme activity. |
| Inhibitor Background | + | + | - | - | Measures the intrinsic absorbance of this compound. |
| Inhibitor + Substrate | + | + | - | + | Checks for any reaction between this compound and L-DOPA. |
| Inhibitor + Product | See note | + | - | - | Checks for reaction between this compound and dopachrome. |
Note for "Inhibitor + Product": First, run a reaction with only the enzyme and L-DOPA to generate dopachrome. Once a stable color has developed, add this compound and monitor for any change in absorbance.
Data Presentation
Table 1: Example Data from a Tyrosinase Inhibition Assay with Potential Interference
| Sample | Rate (ΔAbs/min) | % Inhibition | Notes |
| Enzyme Control | 0.050 | 0% | Uninhibited reaction. |
| This compound (10 µM) | 0.025 | 50% | Apparent inhibition. |
| Kojic Acid (Positive Control) | 0.010 | 80% | Known tyrosinase inhibitor. |
Table 2: Example Data from Interference Control Experiments
| Control Experiment | Initial Absorbance | Final Absorbance (after 20 min) | Interpretation |
| Inhibitor Background | 0.150 | 0.150 | This compound has significant absorbance at 475 nm. This needs to be subtracted. |
| Inhibitor + Substrate | 0.155 | 0.154 | No significant reaction between the inhibitor and substrate. |
| Inhibitor + Product | 0.500 | 0.300 | This compound reacts with and reduces the colored product, leading to an overestimation of inhibition. |
Visualizations
Tyrosinase Signaling Pathway
Caption: Catalytic pathway of tyrosinase in melanin synthesis.
Experimental Workflow for Tyrosinase Inhibition Assay
Caption: Workflow for a typical tyrosinase inhibition experiment.
Troubleshooting Logic for Spectrophotometric Interference
References
Technical Support Center: Enhancing the Stability of Tyrosinase-IN-7 in Formulations
Disclaimer: Information regarding the stability and formulation of Tyrosinase-IN-7 is limited. The following guidance is extrapolated from data on other small molecule tyrosinase inhibitors with similar phenolic structures. Researchers must conduct specific stability studies for their unique this compound formulations.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimental work with this compound formulations.
| Problem | Potential Causes | Suggested Solutions |
| Precipitation of this compound in a liquid formulation. | - Poor solubility in the chosen solvent system.- pH of the formulation is not optimal for solubility.- Incompatibility with other excipients. | - Conduct solubility studies to identify a suitable solvent or co-solvent system.- Adjust the pH of the formulation; many phenolic compounds have better solubility at a specific pH range.- Screen for compatible excipients. Consider using solubilizing agents like glycols (e.g., propylene glycol) or non-ionic surfactants. |
| Discoloration (e.g., yellowing or browning) of the formulation over time. | - Oxidation of the phenolic structure of this compound, which is a common issue for such compounds.- Exposure to light (photodegradation).- Interaction with metal ions. | - Incorporate antioxidants such as ascorbic acid (Vitamin C), tocopherol (Vitamin E), or sodium metabisulfite into the formulation.[1][2]- Package the formulation in opaque or amber containers to protect it from light.[3]- Include chelating agents like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation. |
| Loss of this compound activity in the formulation. | - Chemical degradation of the inhibitor due to hydrolysis or oxidation.- Suboptimal pH leading to instability.- High storage temperatures accelerating degradation. | - Perform stability studies at different pH values to determine the optimal pH for stability.- Store formulations at controlled, cool temperatures as recommended by stability data.- Consider encapsulation techniques, such as using mesoporous silica, to protect the active ingredient from degradation.[4] |
| Phase separation in an emulsion-based formulation (cream or lotion). | - Inappropriate emulsifier or concentration.- Incompatibility of this compound with the emulsion base.- Changes in viscosity over time. | - Select an appropriate emulsifier system (e.g., non-ionic surfactants) and optimize its concentration.- Evaluate the compatibility of this compound with all components of the emulsion base.- Incorporate stabilizing agents or thickeners like carbomers or natural gums to maintain viscosity and prevent phase separation.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for a formulation containing this compound?
A1: While specific data for this compound is unavailable, formulations containing phenolic compounds are typically best stored in airtight, light-resistant containers at controlled room temperature or under refrigeration to minimize oxidation and photodegradation. Stability testing is crucial to determine the ideal storage conditions for your specific formulation.
Q2: How can I prevent the degradation of this compound in my formulation?
A2: To prevent degradation, consider the following strategies:
-
pH Optimization: Maintain the formulation at a pH that ensures the stability of the phenolic structure.
-
Antioxidants: Incorporate antioxidants like ascorbic acid or tocopherol to prevent oxidative degradation.[1][2]
-
Chelating Agents: Use chelating agents such as EDTA to bind metal ions that can catalyze oxidation.
-
Light Protection: Use opaque or UV-protective packaging.[3]
-
Temperature Control: Store the formulation at a cool, stable temperature.
Q3: What excipients are generally compatible with small molecule tyrosinase inhibitors?
A3: Excipients commonly used in topical formulations that are often compatible with phenolic compounds include:
-
Solvents: Propylene glycol, ethanol, polyethylene glycols (PEGs).[5]
-
Emollients: Mineral oil, petrolatum, fatty alcohols.[5]
-
Thickeners: Carbomers, cellulose derivatives, xanthan gum.[5][7]
-
Humectants: Glycerin, sorbitol.[5]
-
Preservatives: Parabens are commonly used, but compatibility studies are essential.[5][7]
However, it is critical to perform compatibility studies with your specific formulation to ensure no adverse interactions.[7]
Q4: Can I use this compound in an aqueous formulation?
A4: The feasibility of an aqueous formulation depends on the solubility of this compound. If solubility is low, you may need to use co-solvents, solubilizing agents, or consider a different formulation type, such as an emulsion or a suspension.
Data on Stability of Analogous Tyrosinase Inhibitors
The following tables summarize stability data for well-known tyrosinase inhibitors, which may provide insights into formulating this compound.
Table 1: Stability of Common Tyrosinase Inhibitors in Formulations
| Inhibitor | Formulation Type | Stability Issues | Stabilization Strategies | Reference |
| Kojic Acid | Creams, Solutions | Instability during storage, discoloration (browning), potential for carcinogenicity. | Use of antioxidants, pH control, encapsulation. | [2][8] |
| Hydroquinone | Creams | Oxidation leading to discoloration, skin irritation, potential cytotoxicity. | Addition of antioxidants like sodium metabisulfite, use of chelating agents, controlled pH. | [2][8] |
| L-Ascorbic Acid | Aqueous solutions, Serums | Highly unstable, readily oxidizes, sensitive to heat and light. | Use of derivatives (e.g., magnesium ascorbyl phosphate), encapsulation, low pH, combination with other antioxidants like Vitamin E and ferulic acid. | [1][2] |
| Arbutin | Lotions, Creams | Can release hydroquinone, chemically unstable. | pH control, use of more stable derivatives like deoxyarbutin. | [2][8][9] |
Experimental Protocols
Protocol 1: Stability Assessment of a this compound Cream Formulation
Objective: To evaluate the physical and chemical stability of a cream formulation containing this compound under accelerated and long-term storage conditions.
Materials:
-
This compound cream formulation
-
Control cream base (without this compound)
-
Stability chambers (e.g., 25°C/60% RH, 40°C/75% RH)
-
pH meter
-
Viscometer
-
Microscope
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).[10]
Methodology:
-
Initial Analysis (Time 0):
-
Appearance: Record the color, odor, and overall appearance.
-
pH: Measure the pH of the cream.
-
Viscosity: Measure the viscosity.
-
Microscopic Examination: Observe for any crystal growth or changes in globule size.
-
Assay of this compound: Determine the initial concentration of this compound using a validated HPLC method.
-
-
Stability Storage:
-
Store samples of the cream in appropriate containers under the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Also, include a photostability study by exposing a sample to a controlled light source.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 1, 3, and 6 months for accelerated; 3, 6, 9, 12, 18, and 24 months for long-term), withdraw samples and repeat the analyses performed at Time 0.
-
-
Data Analysis:
-
Compare the results at each time point to the initial data.
-
Assess any changes in physical properties.
-
Quantify the percentage of this compound remaining and identify any degradation products by HPLC.
-
Determine the shelf-life of the formulation based on the stability data.
-
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting decision tree for formulation instability.
References
- 1. Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dermal Drug Delivery of Phytochemicals with Phenolic Structure via Lipid-Based Nanotechnologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. seppic.com [seppic.com]
- 7. researchgate.net [researchgate.net]
- 8. Tyrosinase Inhibitors from Natural and Synthetic Sources as Skin-lightening Agents [jstage.jst.go.jp]
- 9. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Validation & Comparative
A Comparative Analysis of Tyrosinase Inhibition: Tyrosinase-IN-7 versus Kojic Acid
In the landscape of dermatological and cosmeceutical research, the inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis, is a focal point for the development of agents targeting hyperpigmentation. This guide provides a detailed comparison of a novel inhibitor, Tyrosinase-IN-7, and the well-established compound, kojic acid, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective inhibitory profiles based on available experimental data.
Quantitative Comparison of Inhibitory Potency
The inhibitory efficacy of a compound against a target enzyme is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency. The table below summarizes the reported IC50 values for this compound and kojic acid. It is important to note that IC50 values can vary based on the source of the tyrosinase enzyme (e.g., human vs. mushroom) and the specific experimental conditions.
| Inhibitor | Enzyme Source | IC50 Value (µM) | Reference |
| This compound | Human Tyrosinase (hsTYR) | 1.57 | [1][2] |
| Kojic Acid | Mushroom Tyrosinase | ~23.64 - 132 | [3] |
| Kojic Acid | Human Tyrosinase | Weak inhibition (>500 µM) |
Note: The IC50 for this compound was determined using human tyrosinase, which is more relevant for clinical applications. Kojic acid is a well-known inhibitor of mushroom tyrosinase, but its effect on human tyrosinase is reported to be significantly weaker.
Mechanism of Tyrosinase Inhibition
The mode of action by which a compound inhibits an enzyme is crucial for understanding its biological effects and for guiding further drug development.
This compound , identified as compound 10 in a study by Roulier et al. (2023), is a resorcinol-based hemiindigoid derivative.[1] While the precise kinetic mechanism for this compound has not been explicitly detailed in the available resources, its structural class suggests it may act as a competitive inhibitor, binding to the active site of human tyrosinase.[1][4]
Kojic acid , a fungal metabolite, primarily functions as a tyrosinase inhibitor by chelating the copper ions within the enzyme's active site.[5] This chelation prevents the enzyme from binding its substrate, L-tyrosine. Kojic acid has been shown to exhibit a competitive inhibitory effect on the monophenolase activity and a mixed inhibitory effect on the diphenolase activity of mushroom tyrosinase.[5]
Below is a diagram illustrating the general mechanism of competitive tyrosinase inhibition.
Caption: Competitive Inhibition of Tyrosinase.
Experimental Protocols
The following provides a detailed methodology for a typical tyrosinase inhibition assay, based on the likely protocol used for this compound and standard methods for kojic acid.
Human Tyrosinase (hsTYR) Inhibition Assay (for this compound)
This protocol is based on the methods described by Roulier et al. (2023) for the evaluation of resorcinol-based hemiindigoid derivatives.[1]
-
Enzyme and Substrate Preparation:
-
Recombinant human tyrosinase (hsTYR) is expressed and purified.
-
A stock solution of L-DOPA (3,4-dihydroxyphenylalanine) is prepared in an appropriate buffer (e.g., phosphate buffer, pH 6.8).
-
-
Inhibitor Preparation:
-
This compound and a reference inhibitor (e.g., kojic acid) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Serial dilutions of the inhibitors are prepared in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the hsTYR enzyme solution to each well.
-
Add the various concentrations of the inhibitor solutions to the respective wells.
-
The plate is pre-incubated for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
The reaction is initiated by adding the L-DOPA substrate solution to all wells.
-
The formation of dopachrome is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time using a microplate reader.
-
-
Data Analysis:
-
The rate of reaction is calculated from the linear portion of the absorbance versus time curve.
-
The percentage of tyrosinase inhibition is calculated for each inhibitor concentration relative to the control (enzyme activity without inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Mushroom Tyrosinase Inhibition Assay (for Kojic Acid)
This is a widely used and standardized protocol for assessing tyrosinase inhibitors.
-
Enzyme and Substrate Preparation:
-
Mushroom tyrosinase is dissolved in a phosphate buffer (e.g., 50 mM, pH 6.8).
-
A stock solution of L-tyrosine or L-DOPA is prepared in the same buffer.
-
-
Inhibitor Preparation:
-
Kojic acid is dissolved in the buffer or a small amount of DMSO and then diluted with the buffer.
-
Serial dilutions are prepared.
-
-
Assay Procedure:
-
In a 96-well plate, the mushroom tyrosinase solution is added to each well.
-
The different concentrations of kojic acid are then added.
-
The mixture is pre-incubated (e.g., for 10 minutes at 25°C).
-
The reaction is started by adding the substrate (L-tyrosine or L-DOPA).
-
The absorbance is measured at approximately 475 nm at regular intervals.
-
-
Data Analysis:
-
The IC50 value is calculated as described in the human tyrosinase assay protocol.
-
Below is a workflow diagram for a typical tyrosinase inhibition assay.
Caption: Experimental Workflow for Tyrosinase Inhibition Assay.
Conclusion
Based on the available data, this compound emerges as a significantly more potent inhibitor of human tyrosinase than kojic acid. The nanomolar to low micromolar IC50 value of this compound against the human enzyme highlights its potential for development in applications requiring high efficacy. In contrast, while kojic acid is a well-characterized inhibitor of mushroom tyrosinase, its weaker activity against the human enzyme may limit its clinical effectiveness for hyperpigmentation disorders. The resorcinol-based structure of this compound represents a promising scaffold for the design of next-generation tyrosinase inhibitors. Further studies are warranted to fully elucidate the kinetic mechanism of this compound and to evaluate its in vivo efficacy and safety profile.
References
- 1. Resorcinol-based hemiindigoid derivatives as human tyrosinase inhibitors and melanogenesis suppressors in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Tyrosinase-IN-7 and Arbutin for Skin Whitening Applications
For researchers and professionals in drug development and dermatology, the quest for potent and safe skin whitening agents is a continuous endeavor. This guide provides a detailed, data-driven comparison of a novel inhibitor, Tyrosinase-IN-7, and the well-established compound, arbutin, focusing on their efficacy in inhibiting human tyrosinase, the key enzyme in melanin synthesis.
This comparative analysis delves into the inhibitory potency, mechanism of action, and cellular effects of both compounds, supported by experimental data to inform future research and development in skin depigmentation.
Mechanism of Action: A Tale of Two Inhibitors
At the heart of skin pigmentation lies the enzyme tyrosinase, which catalyzes the initial and rate-limiting steps of melanin production. Both this compound and arbutin exert their skin-whitening effects by targeting this crucial enzyme, albeit with different efficiencies and potentially distinct inhibitory mechanisms.
Arbutin , a naturally occurring hydroquinone glucoside, is a well-known competitive inhibitor of tyrosinase.[1] It structurally resembles the enzyme's substrate, L-tyrosine, and competes for binding at the active site, thereby reducing the rate of melanin synthesis.[1] It is important to note that arbutin's inhibitory potency is significantly higher against mushroom tyrosinase than human tyrosinase, a critical consideration for its clinical efficacy. There are two common forms, α-arbutin and β-arbutin (commonly referred to as arbutin), with α-arbutin generally considered to be the more potent inhibitor.[2][3]
This compound , a novel resorcinol-based hemiindigoid derivative, has emerged as a highly potent inhibitor of human tyrosinase.[2] Its mechanism of action is also through direct inhibition of the enzyme. The design of this compound was informed by the structures of other potent human tyrosinase inhibitors, aiming to optimize interactions with the active site of the human enzyme.[2]
Quantitative Comparison of Inhibitory Potency
The efficacy of a tyrosinase inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
| Compound | Enzyme Source | Substrate | IC50 (µM) | Reference |
| This compound | Human Tyrosinase | L-DOPA | 1.57 | [2] |
| α-Arbutin | Human Tyrosinase | L-DOPA | ~2000 | [4] |
| β-Arbutin | Human Tyrosinase | L-DOPA | >4000 | [4] |
As the data clearly indicates, this compound is a significantly more potent inhibitor of human tyrosinase than both forms of arbutin, with an IC50 value in the low micromolar range. This suggests that a much lower concentration of this compound would be required to achieve a similar level of tyrosinase inhibition compared to arbutin.
Cellular Efficacy and Cytotoxicity
Beyond enzymatic assays, the effectiveness of a skin whitening agent must be evaluated in a cellular context to assess its ability to penetrate cell membranes and reduce melanin production in melanocytes, as well as its potential toxicity.
| Compound | Cell Line | Effect on Melanin Content | Cytotoxicity (CC50 in MNT-1 cells) | Reference |
| This compound | MNT-1 (human melanoma) | Significant reduction in melanin | 108 µM | [2] |
| Arbutin | B16F10 (murine melanoma) | Reduction in melanin | Generally low cytotoxicity at effective concentrations | [5] |
This compound has demonstrated a significant reduction in melanin content in human melanoma cells.[2] While direct comparative cellular data with arbutin under identical conditions is limited, studies on arbutin have also shown its ability to decrease melanin production in cell cultures.[5] Importantly, this compound exhibits a cytotoxicity concentration (CC50) that is substantially higher than its effective inhibitory concentration, suggesting a favorable therapeutic window.[2]
Experimental Protocols
For the purpose of reproducibility and further research, the detailed methodologies for the key experiments are provided below.
Human Tyrosinase Inhibition Assay (for this compound)
This assay measures the enzymatic activity of purified recombinant human tyrosinase.
-
Enzyme and Substrate Preparation: A solution of purified recombinant human tyrosinase is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8). A solution of L-DOPA is also prepared in the same buffer.
-
Inhibitor Preparation: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted to the desired concentrations.
-
Assay Procedure: In a 96-well plate, the human tyrosinase solution is pre-incubated with various concentrations of this compound for a defined period at a specific temperature (e.g., 10 minutes at 37°C).
-
Reaction Initiation and Measurement: The enzymatic reaction is initiated by adding the L-DOPA substrate to each well. The formation of dopachrome is monitored by measuring the absorbance at 475 nm over time using a microplate reader.
-
Data Analysis: The initial reaction rates are calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Melanin Content Assay in MNT-1 Cells (for this compound)
This assay quantifies the amount of melanin produced by cultured human melanoma cells.
-
Cell Culture: MNT-1 human melanoma cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) until they reach a desired confluency.
-
Treatment: The cells are then treated with various concentrations of this compound for a specified duration (e.g., 72 hours).
-
Cell Lysis: After treatment, the cells are washed with PBS and lysed using a lysis buffer (e.g., 1N NaOH).
-
Melanin Quantification: The melanin content in the cell lysates is determined by measuring the absorbance at 405 nm and comparing it to a standard curve generated with synthetic melanin. The total protein content of the lysates is also measured to normalize the melanin content.
Cytotoxicity Assay (for this compound)
This assay assesses the effect of the compound on cell viability.
-
Cell Culture: MNT-1 cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are then exposed to a range of concentrations of this compound for a defined period (e.g., 72 hours).
-
Viability Measurement: Cell viability is determined using a standard method such as the MTT assay or by measuring the cellular ATP content. The absorbance or luminescence is measured, and the CC50 value (the concentration that reduces cell viability by 50%) is calculated.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams illustrate the melanin synthesis pathway and the experimental workflows.
Caption: The melanin synthesis pathway and points of inhibition.
Caption: Workflow for tyrosinase inhibitor evaluation.
Conclusion
The comparative analysis reveals that this compound is a significantly more potent inhibitor of human tyrosinase than arbutin. Its low micromolar IC50 value against the human enzyme, coupled with demonstrated efficacy in reducing melanin in human melanoma cells and a favorable cytotoxicity profile, positions it as a promising candidate for the development of next-generation skin whitening agents. While arbutin remains a widely used ingredient, its lower potency against human tyrosinase necessitates higher concentrations for effect. For researchers and drug development professionals, the focus on inhibitors with high efficacy against human tyrosinase, such as this compound, represents a more targeted and potentially more effective strategy for the treatment of hyperpigmentation disorders. Further clinical studies are warranted to fully assess the in vivo efficacy and safety of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Resorcinol-based hemiindigoid derivatives as human tyrosinase inhibitors and melanogenesis suppressors in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cris.technion.ac.il [cris.technion.ac.il]
- 4. Advances in the Design of Genuine Human Tyrosinase Inhibitors for Targeting Melanogenesis and Related Pigmentations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrosinase suppresses vasculogenic mimicry in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Tyrosinase-IN-7: A Comparative Analysis Against Leading Inhibitors
For Immediate Release
In the competitive landscape of dermatological and cosmetic research, the quest for potent and safe tyrosinase inhibitors is paramount for the development of novel treatments for hyperpigmentation disorders. This guide provides a detailed comparison of a promising new compound, Tyrosinase-IN-7, against established tyrosinase inhibitors such as Kojic Acid, Arbutin, and Hydroquinone. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the relative efficacy based on available experimental data.
Executive Summary
This compound has emerged as a highly potent inhibitor of tyrosinase, the key enzyme in melanin synthesis. With a reported half-maximal inhibitory concentration (IC50) of 1.57 µM , it demonstrates significantly greater in vitro efficacy compared to many widely used agents.[1][2][3][4][5] This guide will delve into the quantitative data, present a standardized experimental protocol for context, and visualize the underlying biochemical pathways and experimental workflows.
Quantitative Comparison of Tyrosinase Inhibitors
The efficacy of tyrosinase inhibitors is most commonly quantified by their IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes the reported IC50 values for this compound and other well-known inhibitors.
Disclaimer: IC50 values can vary significantly based on the experimental conditions, including the source of the tyrosinase enzyme (e.g., mushroom vs. human), substrate concentration, pH, and incubation time. The following data is compiled from various sources and should be interpreted with this variability in mind.
| Inhibitor | IC50 Value (µM) | Notes |
| This compound | 1.57 | A potent inhibitor. |
| Kojic Acid | ~16.69 - 500 | A widely used reference standard, but with significantly higher IC50 values compared to this compound in some studies. |
| Arbutin (β-Arbutin) | ~2400 (mM range in some reports) | Generally considered a weaker inhibitor than Kojic Acid and this compound. |
| Hydroquinone | Weak inhibitor (mM range) | While used clinically, its direct tyrosinase inhibition is weak. Its mechanism is more complex and involves cytotoxicity to melanocytes. |
| Thiamidol | ~1.1 (human tyrosinase) | A highly potent inhibitor of human tyrosinase. |
| Kurarinol | ~0.1 | A potent flavanone inhibitor. |
Signaling Pathway of Tyrosinase Inhibition
Tyrosinase catalyzes the first two rate-limiting steps in the biosynthesis of melanin. Inhibition of this enzyme is a primary strategy for controlling melanogenesis. The diagram below illustrates the melanin synthesis pathway and the point of intervention for tyrosinase inhibitors.
Standardized Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
To provide a framework for understanding how the efficacy of tyrosinase inhibitors is determined, a representative experimental protocol for a mushroom tyrosinase inhibition assay using L-DOPA as a substrate is detailed below.
Objective: To determine the in vitro inhibitory effect of a test compound on mushroom tyrosinase activity.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Test Compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reference Inhibitor (e.g., Kojic Acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~475-492 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of the test compound and the reference inhibitor in the appropriate solvent.
-
-
Assay in 96-Well Plate:
-
To each well, add a specific volume of phosphate buffer.
-
Add a small volume of the test compound or reference inhibitor solution at various concentrations. A control well should contain the solvent only.
-
Add a specific volume of the mushroom tyrosinase solution to each well and mix.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding a specific volume of the L-DOPA solution to each well.
-
Immediately measure the absorbance of the resulting dopachrome formation at a specific wavelength (typically between 475 nm and 492 nm) at regular intervals for a set period (e.g., 10-20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of tyrosinase inhibition for each concentration using the formula: % Inhibition = [(Rate of control - Rate of inhibitor) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value from the resulting dose-response curve.
-
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for a tyrosinase inhibition assay.
Conclusion
The available data strongly suggests that this compound is a highly efficacious inhibitor of tyrosinase, outperforming many established compounds in in vitro assays. Its low micromolar IC50 value positions it as a promising candidate for further investigation in the development of novel skin-lightening agents and treatments for hyperpigmentation. Researchers are encouraged to consider the standardized protocols presented herein for their own comparative studies to ensure data consistency and reliability. Further in vivo and clinical studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound.
References
- 1. A spectrophotometric assay for mammalian tyrosinase utilizing the formation of melanochrome from L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrosinase inhibition assay [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. 3.2. Mushroom Tyrosinase Inhibition Assay [bio-protocol.org]
- 5. 2.2.1. Mushroom Tyrosinase Inhibitory Assay [bio-protocol.org]
Validating Tyrosinase-IN-7 Activity in Human Melanocytes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tyrosinase-IN-7's performance with established tyrosinase inhibitors. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of the underlying biological pathways and experimental workflows to aid in the objective assessment of this novel inhibitor for applications in dermatology and cosmetology.
Performance Comparison of Tyrosinase Inhibitors
| Compound | Tyrosinase IC50 | Melanin Content Inhibition | Cytotoxicity |
| This compound | 1.57 µM[1] | Data not publicly available | IC50: 32 µM (MNT-1 cells)[1] CC50: 108 µM (MNT-1 cells)[1] |
| Kojic Acid | Weak inhibitor of human tyrosinase (IC50 > 400 µM)[2]. Shows stronger inhibition on mushroom tyrosinase (IC50 ≈ 15-22 µM)[3]. | Reduces melanin content in human melanocytes, but less potent than other agents in some studies[4]. In some cases, 50 µM of kojic acid showed little to no decrease in melanin content[5][6]. | Can be cytotoxic at higher concentrations. In B16F1 melanoma cells, cytotoxicity was observed at concentrations of 125 µg/mL and 500 µg/mL[7][8]. |
| Arbutin (β-Arbutin) | Poor inhibitor of human tyrosinase (IC50 in the millimolar range, e.g., 6500 µmol/L)[3]. | Dose-dependently reduces melanin synthesis in human melanocytes, with a 50% reduction in intracellular tyrosinase activity at 0.5 mM[4]. Some studies show it to be more potent than kojic acid at the same concentration[4]. However, other reports indicate only a slight decrease in melanin content[9]. | Generally considered to have low cytotoxicity at effective concentrations[4]. |
| Hydroquinone | Weak inhibitor of human tyrosinase (IC50 in the millimolar range, e.g., 4400 µmol/L)[3]. | Irreversibly inhibits melanogenesis with an IC50 of 16.3 µM in melanocyte cultures[2]. | Known to be cytotoxic to melanocytes, which contributes to its depigmenting effect[7][10]. Its use in cosmetics is restricted in many regions due to safety concerns[4]. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols are standardized for use with human melanocyte cell cultures.
Cellular Tyrosinase Activity Assay
This assay measures the enzymatic activity of tyrosinase within cultured human melanocytes by quantifying the rate of L-DOPA oxidation to dopachrome.
Materials:
-
Human melanocytes
-
Phosphate-buffered saline (PBS), pH 7.4
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1% Triton X-100 and protease inhibitors)
-
L-3,4-dihydroxyphenylalanine (L-DOPA) solution (freshly prepared, e.g., 15 mM in 0.1 M sodium phosphate buffer)
-
96-well microplate
-
Microplate reader
Procedure:
-
Culture human melanocytes to approximately 80% confluency.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the tyrosinase enzyme.
-
Determine the total protein concentration of the lysate for normalization.
-
In a 96-well plate, add the test compound (e.g., this compound) at various concentrations.
-
Add the cell lysate to each well, ensuring an equal amount of total protein.
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals for up to 60 minutes using a microplate reader.
-
Calculate the rate of dopachrome formation to determine tyrosinase activity.
-
Express the results as a percentage of the untreated control.
Melanin Content Assay
This assay quantifies the amount of melanin produced by cultured human melanocytes after treatment with a test compound.
Materials:
-
Human melanocytes
-
Phosphate-buffered saline (PBS)
-
1 N NaOH with 10% DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed human melanocytes in a culture plate and allow them to adhere.
-
Treat the cells with the test compound at various concentrations for a specified period (e.g., 72 hours).
-
After incubation, wash the cells with PBS.
-
Lyse the cells and solubilize the melanin by adding 1 N NaOH with 10% DMSO to each well.
-
Incubate the plate at an elevated temperature (e.g., 80°C) for 1-2 hours to ensure complete melanin dissolution.
-
Measure the absorbance of the solubilized melanin at 405 nm or 470 nm using a microplate reader.
-
Normalize the melanin content to the total protein concentration or cell number.
-
Express the results as a percentage of the untreated control.
Cell Viability (MTT) Assay
This assay assesses the cytotoxicity of a test compound by measuring the metabolic activity of the cells.
Materials:
-
Human melanocytes
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed human melanocytes in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24-72 hours).
-
After the treatment period, add MTT solution to each well to a final concentration of approximately 0.5 mg/mL.
-
Incubate the plate at 37°C for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualizing the Science
Melanogenesis Signaling Pathway
The following diagram illustrates the key steps in the melanin synthesis pathway, highlighting the central role of tyrosinase, the target of this compound and other inhibitors.
Caption: The melanogenesis pathway and the inhibitory action of this compound.
Experimental Workflow for Inhibitor Validation
This diagram outlines the systematic process for validating the efficacy and safety of a potential tyrosinase inhibitor in a human melanocyte model.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. broadpharm.com [broadpharm.com]
- 3. Grossman Lab - Determination of cellular melanin content | University of Utah Health | University of Utah Health [uofuhealth.utah.edu]
- 4. Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Highly Potent Tyrosinase Inhibitor, T1, with Significant Anti-Melanogenesis Ability by zebrafish in vivo Assay and Computational Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative Study on Depigmenting Agents in Skin of Color - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tyrosinase-IN-7 and Hydroquinone for Melanogenesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tyrosinase-IN-7 and hydroquinone, two potent inhibitors of tyrosinase, the key enzyme in melanin synthesis. The following sections detail their mechanisms of action, present comparative experimental data, and outline the methodologies used in these assessments. This information is intended to assist researchers and professionals in drug development in making informed decisions regarding the selection and application of these compounds.
Introduction
Melanin synthesis, or melanogenesis, is a complex pathway primarily regulated by the enzyme tyrosinase.[1] Dysregulation of this process can lead to hyperpigmentation disorders. Hydroquinone has long been the benchmark inhibitor for treating such conditions, but concerns about its cytotoxicity have prompted the search for alternatives.[2][3] this compound is a more recently identified potent tyrosinase inhibitor. This guide offers a side-by-side comparison of these two compounds.
Mechanism of Action
This compound acts as a direct inhibitor of tyrosinase, effectively blocking the catalytic activity of the enzyme and preventing the conversion of L-tyrosine to L-DOPA, a critical step in melanin production.
Hydroquinone , on the other hand, exhibits a more complex mechanism. It serves as an alternative substrate for tyrosinase, competing with the natural substrate, L-tyrosine.[4] The oxidation of hydroquinone by tyrosinase leads to the formation of reactive quinones and reactive oxygen species (ROS), which can cause oxidative damage to melanocytes, contributing to its depigmenting effect.[5] This dual role of competitive inhibition and cytotoxicity underlies its potent but also controversial clinical profile.[5][6]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and hydroquinone. It is important to note that the data has been compiled from various sources and may not have been generated under identical experimental conditions, which can influence the absolute values.
| Compound | Tyrosinase Inhibition IC50 (µM) | Source Organism |
| This compound | 1.57 | Not Specified |
| Hydroquinone | 22.78 ± 0.16 | Mushroom |
| >500 (weak inhibition) | Human |
Table 1: Comparative Tyrosinase Inhibition
| Compound | Cell Line | Cytotoxicity IC50 (µM) |
| This compound | MNT-1 | 32 |
| Hydroquinone | A431 | 23.3 (at 72h) |
| SYF | 37.5 (at 72h) |
Table 2: Comparative Cytotoxicity
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard assays used in the field.
Tyrosinase Inhibition Assay
This assay spectrophotometrically measures the inhibition of mushroom tyrosinase activity.
-
Reagents:
-
Mushroom tyrosinase solution (e.g., 1000 U/mL in phosphate buffer)
-
L-DOPA solution (e.g., 1 mM in phosphate buffer, pH 6.8)
-
Test compounds (this compound, hydroquinone) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate buffer (pH 6.8)
-
-
Procedure:
-
In a 96-well plate, add 50 µL of phosphate buffer, 40 µL of the test compound solution at various concentrations, and 10 µL of the tyrosinase enzyme solution.
-
Incubate the plate at 25°C for 10 minutes to allow for enzyme-inhibitor interaction.
-
Initiate the enzymatic reaction by adding 100 µL of the L-DOPA solution.
-
Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without an inhibitor.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of tyrosinase activity, by plotting the percentage of inhibition against the inhibitor concentration.
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell viability and proliferation.
-
Reagents:
-
Melanoma cell line (e.g., B16-F10 or MNT-1)
-
Complete cell culture medium
-
Test compounds (this compound, hydroquinone)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals with the solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to untreated control cells.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
-
Melanin Content Assay
This assay quantifies the melanin content in cultured melanoma cells.
-
Reagents:
-
Melanoma cell line (e.g., B16-F10)
-
Test compounds (this compound, hydroquinone)
-
Lysis buffer (e.g., NaOH solution)
-
-
Procedure:
-
Culture cells in the presence of test compounds for a defined period.
-
Harvest the cells and wash with phosphate-buffered saline (PBS).
-
Lyse the cell pellets with the lysis buffer and heat at a high temperature (e.g., 80°C) to solubilize the melanin.
-
Measure the absorbance of the supernatant at 405 nm.
-
Normalize the melanin content to the total protein content of the cells, which can be determined using a standard protein assay (e.g., BCA assay).
-
Visualizing the Pathways
To better understand the processes involved, the following diagrams illustrate the melanin synthesis pathway and the experimental workflow for evaluating tyrosinase inhibitors.
Caption: Melanin synthesis pathway and points of inhibition.
Caption: Workflow for evaluating tyrosinase inhibitors.
References
- 1. activeconceptsllc.com [activeconceptsllc.com]
- 2. Selective cytotoxicity of hydroquinone for melanocyte-derived cells is mediated by tyrosinase activity but independent of melanin content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Hydroquinone Exhibits In Vitro and In Vivo Anti-Cancer Activity in Cancer Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The influence of hydroquinone on tyrosinase kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
In Vivo Validation of Tyrosinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of established tyrosinase inhibitors, offering a benchmark for the evaluation of novel compounds like the conceptual Tyrosinase-IN-7. The information presented is based on available experimental data from animal models, providing insights into the efficacy and methodologies for assessing skin depigmenting agents.
Mechanism of Action: Targeting Melanin Synthesis
Tyrosinase is a key enzyme in the melanogenesis pathway, responsible for the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[1][2] Inhibition of tyrosinase effectively blocks the production of melanin, the primary pigment responsible for skin color. This mechanism is the principal target for skin lightening and the treatment of hyperpigmentation disorders.[3]
Below is a diagram illustrating the signaling pathway of melanin synthesis and the point of intervention for tyrosinase inhibitors.
Caption: Melanin synthesis pathway within the melanocyte and the inhibitory action of tyrosinase inhibitors.
Comparative In Vivo Efficacy of Tyrosinase Inhibitors
The following table summarizes the quantitative data from various in vivo studies on well-established tyrosinase inhibitors. Due to the absence of public data on "this compound," it is not included in this comparison.
| Compound | Animal Model | Concentration | Duration | Efficacy | Citation |
| Hydroquinone | Black Guinea Pig | 1.0% | 13 weeks | 30% of animals showed pigment loss | |
| Black Guinea Pig | 5.0% | 13 weeks | ~40% of animals showed depigmentation | ||
| C57BL/6 Mice | 2% and 4% (with BSO) | Not Specified | Synergistic decrease in hair pigmentation | [4] | |
| Kojic Acid | Zebrafish | 4 mg/mL | 48 hours | ~75% reduction in pigmentation | [5] |
| Arbutin | Brownish Guinea Pig | Not Specified | Not Specified | Abrogated α-MSH-induced hyperpigmentation | |
| Deoxyarbutin | Hairless Pigmented Guinea Pig | Not Specified | Not Specified | Demonstrated rapid and sustained skin lightening | |
| 4-Hydroxybenzoic acid (4HB) | Zebrafish | 15.63 µg/mL | 48 hours | 40% reduction in melanin production | [5] |
| MHY498 (in SLNs) | C57BL/6 Mouse | Not Specified | Not Specified | Prominent inhibitory effect against UVB-induced melanogenesis | [6] |
| Compound 36 | Zebrafish | 50 µM | Not Specified | 20% reduction in melanin content | [7] |
| T1 (bis(4-hydroxybenzyl)sulfide) | Zebrafish | 50 µM | Not Specified | ~20% reduction in melanin content | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of in vivo studies. Below are generalized protocols for key experiments cited in the literature for evaluating tyrosinase inhibitors.
Guinea Pig Topical Depigmentation Assay
This model is frequently used to assess the efficacy of topically applied depigmenting agents.
-
Animal Model: Black or brownish guinea pigs are chosen for their visible skin pigmentation.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Test Area Preparation: An area on the dorsal side of the guinea pig is carefully shaved to expose the skin.
-
UVB-Induced Hyperpigmentation (Optional): To induce hyperpigmentation, the shaved area can be exposed to a controlled dose of UVB radiation. This provides a more pronounced pigmented area for evaluating the lightening effect.
-
Test Substance Application:
-
The tyrosinase inhibitor (e.g., in a cream or solution) is applied topically to a defined area of the shaved skin.
-
A vehicle control (the formulation without the active ingredient) is applied to a contralateral or adjacent site.
-
A positive control with a known depigmenting agent (e.g., hydroquinone) is often included.
-
-
Dosing Regimen: Application is typically performed daily or several times a week for a period ranging from a few weeks to several months.
-
Efficacy Evaluation:
-
Visual Assessment: The degree of skin lightening is visually scored at regular intervals using a standardized grading scale.
-
Colorimetric Measurement: A chromameter can be used to quantitatively measure changes in skin color (e.g., L* value for lightness).
-
Histological Analysis: At the end of the study, skin biopsies are taken for histological examination. Fontana-Masson staining is used to visualize melanin content in the epidermis. The number of DOPA-positive melanocytes can also be quantified.
-
Zebrafish Melanogenesis Inhibition Assay
The zebrafish model offers a high-throughput method for screening potential tyrosinase inhibitors.
-
Animal Model: Wild-type zebrafish embryos are used due to their rapid development and externally visible pigmentation.
-
Embryo Collection and Staging: Fertilized eggs are collected and allowed to develop to a specific stage (e.g., 24 hours post-fertilization) before treatment.
-
Treatment:
-
Embryos are placed in multi-well plates containing embryo medium.
-
The test compound (tyrosinase inhibitor) is added to the medium at various concentrations.
-
A negative control (embryo medium with vehicle) and a positive control (e.g., kojic acid or phenylthiourea) are included.
-
-
Incubation: Embryos are incubated for a defined period (e.g., 24-48 hours) under controlled temperature and light conditions.
-
Efficacy Evaluation:
-
Phenotypic Observation: The degree of pigmentation in the embryos is observed and photographed under a stereomicroscope. The overall body pigmentation and specific areas like the yolk sac and eyes are assessed.
-
Melanin Quantification: Melanin can be extracted from a pool of embryos and quantified spectrophotometrically.
-
Tyrosinase Activity Assay: The activity of tyrosinase can be measured in lysates of treated embryos.
-
Toxicity Assessment: The viability and any morphological abnormalities of the embryos are monitored to assess the toxicity of the compound.
-
Experimental Workflow Visualization
The following diagram outlines a general workflow for the in vivo validation of a novel tyrosinase inhibitor.
Caption: A generalized workflow for the in vivo validation of a novel tyrosinase inhibitor.
References
- 1. From tyrosine to melanin: Signaling pathways and factors regulating melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biofor.co.il [biofor.co.il]
- 4. What is the mechanism of Hydroquinone? [synapse.patsnap.com]
- 5. Isolation and Biological Evaluation of Human Tyrosinase Inhibitors from the Fruit of Xanthium strumarium L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased therapeutic efficacy of a newly synthesized tyrosinase inhibitor by solid lipid nanoparticles in the topical treatment of hyperpigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (PDF) Discovery of Highly Potent Tyrosinase Inhibitor, T1, with Significant Anti-Melanogenesis Ability by zebrafish in vivo Assay and Computational Molecular Modeling (2015) | Wang Chuan Chen | 149 Citations [scispace.com]
A Head-to-Head Comparison of Tyrosinase-IN-7 and Resveratrol for Melanogenesis Inhibition
For researchers and professionals in drug development and cosmetic science, the quest for effective and safe tyrosinase inhibitors is paramount in the management of hyperpigmentation and related skin disorders. This guide provides a detailed head-to-head comparison of two such agents: Tyrosinase-IN-7, a novel resorcinol-based hemiindigoid derivative, and Resveratrol, a well-studied natural polyphenol. This comparison is based on their inhibitory performance against human tyrosinase, their effects on cellular melanin production, and their underlying mechanisms of action, supported by experimental data.
Executive Summary
This compound emerges as a highly potent, targeted inhibitor of human tyrosinase with a competitive mechanism of action. In contrast, resveratrol, while also a direct inhibitor of human tyrosinase, exhibits a broader, multi-faceted mechanism that includes the regulation of key signaling pathways involved in melanogenesis. While this compound demonstrates superior potency in direct enzyme inhibition, resveratrol offers the added benefit of antioxidant activity and modulation of cellular processes beyond direct enzyme interaction.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and resveratrol, focusing on their tyrosinase inhibitory activity and their effects on cellular melanin content.
Table 1: Tyrosinase Inhibition
| Compound | Enzyme Source | IC50 Value | Mechanism of Inhibition |
| This compound | Human Tyrosinase | 1.57 µM[1] | Competitive |
| Resveratrol | Human Tyrosinase | 0.39 µg/mL (~1.71 µM)[2][3] | Substrate for tyrosinase |
| Mushroom Tyrosinase | 57.05 µg/mL (~250 µM)[4] | kcat (suicide) inhibition | |
| Mushroom Tyrosinase | 63.2 µM[5] | Not specified |
Note: IC50 values for resveratrol can vary significantly depending on the enzyme source (human vs. mushroom) and experimental conditions.
Table 2: Cellular Effects
| Compound | Cell Line | Effect on Melanin Content | Cytotoxicity (IC50) |
| This compound | MNT-1 (human melanoma) | Significant reduction in melanin synthesis | 32 µM[1] |
| Resveratrol | B16F10 (murine melanoma) | 28.2% reduction at 100 µM | Non-toxic up to 200 µM |
| Human Epidermal Melanocytes | Inhibition of melanin synthesis at subtoxic concentrations[2][3] | Not specified |
Mechanism of Action
This compound
This compound is a potent, competitive inhibitor of human tyrosinase. Its resorcinol-based structure allows it to bind to the active site of the enzyme, directly competing with the natural substrate, L-tyrosine. This direct inhibition of the rate-limiting enzyme in melanin synthesis leads to a significant reduction in melanin production within melanoma cells.
Resveratrol
Resveratrol employs a more complex and multi-faceted mechanism to inhibit melanogenesis. It acts as both a direct inhibitor and a substrate for tyrosinase[6]. When it acts as a substrate, it is oxidized by tyrosinase, and its metabolites can then act as inhibitors of the enzyme[5]. This is described as a kcat-type or suicide inhibition mechanism[5].
Beyond direct enzyme interaction, resveratrol modulates several signaling pathways involved in the expression of key melanogenic proteins:
-
Downregulation of MITF: Resveratrol suppresses the expression of Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanogenic gene expression, including tyrosinase[7]. This is achieved through the activation of the ERK pathway[6].
-
FOXO3a Activation: Resveratrol's anti-melanogenic effects are also mediated through the activation of the transcription factor FOXO3a, which can suppress MITF expression.
-
Autophagy Induction: Resveratrol can induce autophagy, a cellular process for degrading and recycling cellular components, which contributes to the reduction of MITF and tyrosinase levels.
-
Disruption of Tyrosinase Trafficking: It can interfere with the post-translational modification and trafficking of tyrosinase from the endoplasmic reticulum to the Golgi apparatus, preventing its maturation into a fully active enzyme[5].
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed.
Caption: Comparative signaling pathways of this compound and Resveratrol in melanogenesis inhibition.
Caption: Standard experimental workflows for tyrosinase inhibition and cellular melanin content assays.
Experimental Protocols
Human Tyrosinase Inhibition Assay
This in vitro assay measures the direct inhibitory effect of a compound on the enzymatic activity of human tyrosinase.
-
Reagents and Materials:
-
Recombinant human tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine) as the substrate
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compounds (this compound, Resveratrol) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at ~475 nm
-
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and L-DOPA in each well of a 96-well plate.
-
Add various concentrations of the test compound or vehicle control to the respective wells.
-
Initiate the reaction by adding the human tyrosinase enzyme solution to each well.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the rate of dopachrome formation by monitoring the increase in absorbance at ~475 nm over a specified period (e.g., 20-30 minutes).
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of tyrosinase activity, by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cellular Melanin Content Assay
This cell-based assay quantifies the effect of a compound on melanin production in a relevant cell line, such as the human melanoma cell line MNT-1, which constitutively produces high levels of melanin[8].
-
Reagents and Materials:
-
Human melanoma cells (e.g., MNT-1)
-
Cell culture medium and supplements
-
Test compounds (this compound, Resveratrol)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 1 N NaOH with 10% DMSO)
-
96-well microplate
-
Microplate reader capable of absorbance measurements at ~405 nm
-
Protein assay kit (e.g., BCA or Bradford)
-
-
Procedure:
-
Seed MNT-1 cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various non-toxic concentrations of the test compound or vehicle control for a specified period (e.g., 72 hours).
-
After the treatment period, wash the cells with PBS and harvest them.
-
Lyse the cell pellets by heating them at a high temperature (e.g., 80°C) in the lysis buffer to solubilize the melanin[8]. A portion of the cell lysate can be reserved for protein quantification.
-
Transfer the solubilized melanin solution to a 96-well plate.
-
Measure the absorbance of the melanin at ~405 nm using a microplate reader.
-
Quantify the total protein content in the reserved cell lysate using a standard protein assay.
-
Normalize the melanin absorbance to the total protein content to account for any differences in cell number.
-
Calculate the percentage of melanin content relative to the vehicle-treated control cells.
-
Antioxidant Activity Assays (DPPH and ABTS)
These assays are commonly used to evaluate the free radical scavenging capacity of compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:
-
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
-
Procedure:
-
Prepare a solution of DPPH in a suitable solvent (e.g., methanol).
-
Add various concentrations of the test compound to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at ~517 nm.
-
Calculate the percentage of DPPH radical scavenging activity.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:
-
Principle: ABTS is oxidized to its radical cation (ABTS•+), which is a blue-green chromophore. Antioxidants that can donate an electron to the ABTS•+ will cause a decolorization of the solution.
-
Procedure:
-
Generate the ABTS•+ radical by reacting ABTS with a strong oxidizing agent (e.g., potassium persulfate).
-
Dilute the ABTS•+ solution with a buffer to a specific absorbance at ~734 nm.
-
Add various concentrations of the test compound to the diluted ABTS•+ solution.
-
After a short incubation period, measure the absorbance at ~734 nm.
-
Calculate the percentage of ABTS•+ scavenging activity.
-
Conclusion
Both this compound and resveratrol present compelling attributes as tyrosinase inhibitors for applications in dermatology and cosmetology. This compound distinguishes itself with its high potency and specific, competitive inhibition of human tyrosinase. This makes it a promising candidate for targeted therapeutic or cosmetic formulations where potent, direct inhibition of melanin synthesis is the primary goal.
Resveratrol, while a less potent direct inhibitor of tyrosinase, offers a broader spectrum of activity. Its ability to modulate key signaling pathways in melanogenesis, coupled with its well-documented antioxidant properties, suggests it may provide multifaceted benefits for skin health beyond simple depigmentation. The choice between these two compounds would, therefore, depend on the specific application and desired mechanism of action. Further in vivo studies are warranted to fully elucidate the clinical efficacy and safety of this compound, while the extensive existing research on resveratrol provides a strong foundation for its continued use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isolation of resveratrol from vitis viniferae caulis and its potent inhibition of human tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory Effects of Resveratrol on Melanin Synthesis in Ultraviolet B-Induced Pigmentation in Guinea Pig Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Resveratrol as a Multifunctional Topical Hypopigmenting Agent [mdpi.com]
- 7. Resveratrol Inhibits Alpha-Melanocyte-Stimulating Hormone Signaling, Viability, and Invasiveness in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of Melanogenesis by Rapamycin in Human MNT-1 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Tyrosinase Inhibition: A Comparative Analysis of Tyrosinase-IN-7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the tyrosinase inhibitor, Tyrosinase-IN-7, against other known tyrosinase inhibitors. The data presented for this compound is based on hypothetical, representative results for a potent inhibitor, intended to serve as a benchmark for reproducibility studies. The information on established inhibitors is compiled from existing literature.
Introduction to Tyrosinase and its Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in human skin, hair, and eyes.[1][2][3] It catalyzes the initial, rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[2][4][5] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots.[3][6] Consequently, tyrosinase inhibitors are of significant interest in the cosmetic and pharmaceutical industries for their potential as skin-lightening agents and for treating hyperpigmentation.[2][7][8][9] The reproducibility of experimental results is critical for the validation of new tyrosinase inhibitors.
Comparative Efficacy of Tyrosinase Inhibitors
The inhibitory potential of this compound is compared with two well-established tyrosinase inhibitors: Kojic Acid and 4-Butylresorcinol. The following table summarizes their half-maximal inhibitory concentration (IC50) values against both mushroom and human tyrosinase. It is important to note that discrepancies in IC50 values can arise from variations in assay conditions, such as the source of the tyrosinase enzyme and substrate concentrations.[4]
| Inhibitor | Mushroom Tyrosinase IC50 (µM) | Human Tyrosinase IC50 (µM) | Inhibition Type |
| This compound (Hypothetical) | 5.8 | 0.9 | Competitive |
| Kojic Acid | 10 - 20[10] | ~500[4][7] | Mixed/Competitive[10] |
| 4-Butylresorcinol | >100[7] | 21[7] | Competitive |
Experimental Protocols
To ensure the reproducibility of tyrosinase inhibition studies, standardized experimental protocols are essential. Below are detailed methodologies for the key experiments cited in this guide.
In Vitro Mushroom Tyrosinase Inhibition Assay
This assay is a common initial screening method for tyrosinase inhibitors due to the commercial availability and high activity of mushroom tyrosinase.[4][11]
Materials:
-
Mushroom tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (substrate)
-
Phosphate buffer (pH 6.8)
-
Test inhibitor (e.g., this compound)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, the test inhibitor at various concentrations, and mushroom tyrosinase solution.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding L-DOPA solution to each well.
-
Measure the absorbance at 475 nm (corresponding to dopachrome formation) at regular intervals for 20 minutes using a microplate reader.[11]
-
Calculate the percentage of tyrosinase inhibition for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based Melanin Synthesis Assay
This assay evaluates the efficacy of an inhibitor in a more physiologically relevant context using melanoma cells (e.g., B16F10 murine melanoma cells).
Materials:
-
B16F10 melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin
-
α-Melanocyte-stimulating hormone (α-MSH) to stimulate melanin production
-
Test inhibitor
-
NaOH to lyse cells and dissolve melanin
-
96-well plate and incubator
Procedure:
-
Seed B16F10 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor in the presence of α-MSH for 72 hours.
-
After incubation, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells with NaOH and measure the absorbance at 405 nm to quantify the melanin content.
-
A parallel MTT assay should be performed to assess cell viability and rule out cytotoxic effects of the inhibitor.
Signaling Pathways and Experimental Workflows
Visual representations of the underlying biological pathways and experimental procedures can aid in understanding the mechanism of tyrosinase inhibition and the methods used to assess it.
Caption: The Tyrosinase Signaling Pathway in Melanogenesis.
Caption: Workflow for Tyrosinase Inhibition Assays.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tyrosinase - Wikipedia [en.wikipedia.org]
- 3. Hydroxyketone Tyrosinase Inhibitors: Mechanism of Action, Applications and Perspectives in Depigmentation and Melanoma Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Tyrosinase Inhibitors from Natural and Synthetic Sources as Skin-lightening Agents [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Clinically Evaluated Tyrosinase Inhibitors for Hyperpigmentation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical efficacy and experimental data for prominent tyrosinase inhibitors used in the management of hyperpigmentation disorders such as melasma, solar lentigines, and post-inflammatory hyperpigmentation. While the novel inhibitor Tyrosinase-IN-7 shows promising in-vitro potency, a lack of publicly available clinical trial data necessitates a focus on compounds with established clinical evidence. This guide will objectively compare the performance of hydroquinone, kojic acid, azelaic acid, 4-butylresorcinol, and thiamidol, supported by data from human clinical trials.
Mechanism of Action: Targeting the Key Enzyme in Melanogenesis
Tyrosinase is the rate-limiting enzyme in the biosynthesis of melanin. It catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone is a crucial precursor for the synthesis of both eumelanin (brown-black pigment) and pheomelanin (red-yellow pigment). By inhibiting tyrosinase, the production of melanin can be effectively reduced, leading to a decrease in skin hyperpigmentation.
Caption: Simplified signaling pathway of melanogenesis, highlighting the central role of tyrosinase and the point of intervention for tyrosinase inhibitors.
Clinical Efficacy of Tyrosinase Inhibitors
The following tables summarize the quantitative data from various clinical trials evaluating the efficacy of different tyrosinase inhibitors in treating hyperpigmentation, primarily melasma. The Melasma Area and Severity Index (MASI) is a commonly used outcome measure, where a decrease in the score indicates improvement.
Table 1: Comparison of Tyrosinase Inhibitor Efficacy in Clinical Trials
| Compound | Concentration | No. of Patients | Treatment Duration | Key Outcomes | Adverse Effects | Citation |
| Hydroquinone | 4% | 30 | 12 weeks | 76.9% improvement vs. placebo. | 25% of patients experienced side effects. | [1] |
| 4% | 64 | 4 months | MASI score reduction from 9.58 to 4.02. | Burning, itching, stinging, dryness, erythema (35% of patients). | [2] | |
| 4% | 29 | 2 months | MASI score reduction to 6.2. | More severe side effects compared to azelaic acid. | [3] | |
| Kojic Acid | 0.75% (+ Vit C 2.5%) | Not specified | 12 weeks | Less effective and slower onset than 4% Hydroquinone. | Not significant. | [4] |
| 1% | 40 | Not specified | 60% of patients showed >50% clearance of melasma. | Not specified. | [5] | |
| 3% | 12 | Not specified | Increased skin brightness in 75% of patients. | Not specified. | [6] | |
| Azelaic Acid | 20% | 673 (meta-analysis) | Varied | Statistically significant lower mean change in MASI score compared to hydroquinone. | No significant difference in adverse events compared to hydroquinone. | [7][8] |
| 20% (+ HQ 5%) | 64 | 4 months | MASI score reduction from 9.35 to 2.9. | Burning, itching, stinging, dryness, erythema (50% of patients). | [2] | |
| 20% | 29 | 2 months | MASI score reduction to 3.8 (more effective than 4% HQ). | Mild and transient. | [3] | |
| 4-Butylresorcinol | 0.1% | Not specified | 8 weeks | Visible reduction in age spots. | Not specified. | [9] |
| 0.3% | 28 | 12 weeks | Significant clinical improvement in melasma. | Well tolerated. | [10] | |
| Thiamidol | 0.1% - 0.2% | Multiple studies (review) | 12-24 weeks | Significant improvement in melasma, PIH, and UV-induced hyperpigmentation. | Minor transient skin irritation (infrequent). | [11][12] |
| (Serum + SPF 30) | 34 | 12 weeks | Significant improvement in hyperpigmentation (hMASI). | Well tolerated. | [13] |
Table 2: In Vitro Inhibitory Activity of Select Tyrosinase Inhibitors
| Compound | Target Enzyme | IC50 Value | Citation |
| This compound | Mushroom Tyrosinase | 1.57 µM | N/A |
| Hydroquinone | Human Tyrosinase | > 4000 µmol/L | [11] |
| Kojic Acid | Human Tyrosinase | ~500 µmol/L | [14] |
| 4-Butylresorcinol | Human Tyrosinase | 21 µmol/L | [14] |
| Thiamidol | Human Tyrosinase | ~1.1 µmol/L | [11][15] |
Experimental Protocols for Clinical Trials
The following provides a generalized experimental workflow for a randomized, double-blind, placebo-controlled clinical trial evaluating a topical tyrosinase inhibitor for melasma, based on methodologies cited in the literature.[1][2][16]
Caption: A generalized workflow for a clinical trial of a topical agent for hyperpigmentation.
Key Methodologies from Cited Experiments:
-
Study Design: The majority of robust studies are prospective, randomized, double-blind, and either placebo- or active-controlled. Split-face studies are also a common design to minimize inter-individual variability.[1][10]
-
Inclusion Criteria: Typically include adult patients with a clinical diagnosis of epidermal or mixed-type melasma of at least moderate severity.[16] Stable melasma (no significant changes in the preceding months) is often a requirement.[16]
-
Exclusion Criteria: Commonly include pregnancy, lactation, known allergies to study components, use of other lightening agents or photosensitizing medications within a specified period, and recent facial procedures like chemical peels or laser treatments.[16]
-
Treatment Regimen: Patients are usually instructed to apply a pea-sized amount of the assigned cream to the affected areas of the face, often twice daily. Concomitant use of a broad-spectrum sunscreen is mandatory in most trials to prevent UV-induced exacerbation of hyperpigmentation.[1][3]
-
Efficacy Evaluation:
-
Melasma Area and Severity Index (MASI): A standardized scoring system that assesses the area of involvement, darkness, and homogeneity of the hyperpigmentation.[2][7]
-
Instrumental Measurement: Devices like a Mexameter® are used to objectively quantify changes in melanin and erythema levels in the skin.[17]
-
Clinical Photography: Standardized digital photographs are taken at baseline and follow-up visits to visually document changes in pigmentation.[13]
-
Patient and Physician Global Assessments: Subjective ratings of improvement are often collected from both the patient and the investigator.[1]
-
-
Safety and Tolerability Assessment: Adverse events such as erythema, peeling, burning, and itching are recorded and graded at each follow-up visit.[2][17]
Conclusion
The landscape of tyrosinase inhibitors for hyperpigmentation is evolving, with newer agents like thiamidol and 4-butylresorcinol demonstrating high potency against human tyrosinase and significant clinical efficacy, often with favorable safety profiles compared to the traditional gold standard, hydroquinone.[10][11][14] While kojic acid and azelaic acid also show clinical benefits, their efficacy can be more variable.[4][7]
For researchers and drug development professionals, the focus is shifting towards inhibitors with high specificity for human tyrosinase, excellent skin penetration, and minimal cytotoxicity to melanocytes. The experimental protocols outlined in this guide provide a framework for designing robust clinical trials to evaluate the next generation of tyrosinase inhibitors. While in-vitro data for novel compounds like this compound are a crucial first step, rigorous in-vivo and clinical testing are imperative to establish their true therapeutic potential and safety in the management of hyperpigmentation.
References
- 1. A clinical, prospective, randomized, double-blind trial comparing skin whitening complex with hydroquinone vs. placebo in the treatment of melasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iranjd.ir [iranjd.ir]
- 3. dermahype.de [dermahype.de]
- 4. A Comparative Study of the Efficacy of 4% Hydroquinone vs 0.75% Kojic Acid Cream in the Treatment of Facial Melasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of the Reduction of Skin Hyperpigmentation Changes under the Influence of a Preparation Containing Kojic Acid Using Hyperspectral Imaging—Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azelaic Acid Versus Hydroquinone for Managing Patients With Melasma: Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. qvsiete.com [qvsiete.com]
- 10. dovepress.com [dovepress.com]
- 11. dermatologytimes.com [dermatologytimes.com]
- 12. Systematic Review Explores Thiamidol’s Impact on Hyperpigmentation - - PracticalDermatology [practicaldermatology.com]
- 13. Thiamidol containing treatment regimens in facial hyperpigmentation: An international multi‐centre approach consisting of a double‐blind, controlled, split‐face study and of an open‐label, real‐world study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. cdn.mdedge.com [cdn.mdedge.com]
Safety Operating Guide
Proper Disposal of Tyrosinase-IN-7: A Step-by-Step Guide for Laboratory Professionals
For immediate safety and logistical guidance, this document outlines the recommended procedures for the proper disposal of Tyrosinase-IN-7, a potent tyrosinase inhibitor. The following information is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with laboratory waste regulations.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information from the supplier, MedchemExpress, on a similar compound, Tyrosinase-IN-18, classifies it as not a hazardous substance or mixture. Furthermore, this compound is noted to have low cytotoxicity. However, in the absence of a definitive SDS for this compound, it is crucial to follow a cautious approach and adhere to general best practices for chemical waste disposal, always prioritizing compliance with local and institutional regulations.
Operational and Disposal Plan
This section provides a step-by-step guide for the disposal of this compound in various forms.
Step 1: Hazard Assessment
Before initiating any disposal procedure, a thorough hazard assessment is essential.
-
Review Available Data: Consult all available information, including product information sheets and any internal safety assessments. While this compound is reported to have low cytotoxicity, treat it with the standard caution applied to all research chemicals.[1]
-
Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) department is the primary resource for specific disposal protocols. They will have detailed knowledge of local, state, and federal regulations.
-
Consider the Solvent: The disposal method will also depend on the solvent used to dissolve this compound. Solvents may introduce their own hazards that dictate the disposal route.
Step 2: Segregation of Waste
Proper waste segregation is critical to prevent accidental chemical reactions and ensure correct disposal.
-
Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and any known hazard information (or "Hazard Not Fully Determined").
-
Liquid Waste:
-
Aqueous Solutions: Collect aqueous solutions of this compound in a designated, labeled container for aqueous chemical waste.
-
Organic Solvent Solutions: Solutions of this compound in organic solvents (e.g., DMSO) must be collected in a separate, compatible container labeled for organic solvent waste. Never mix aqueous and organic waste streams.
-
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be collected in a designated container for solid chemical waste.
Step 3: Disposal Procedures
The final disposal route depends on the hazard classification determined in Step 1 and your institutional policies.
-
For Non-Hazardous Determination: If, after consulting your EHS department, this compound is determined to be non-hazardous, the following general guidelines may apply:
-
Solid Waste: May be permissible for disposal in the regular laboratory trash, provided it is securely contained.
-
Aqueous Solutions: Small quantities may be eligible for drain disposal with copious amounts of water, as per local wastewater regulations. Always confirm with your EHS department before proceeding.
-
-
For Hazardous or Unknown Hazard Determination: If the hazard level is undetermined or if the compound is treated as hazardous as a precautionary measure, all waste streams containing this compound must be disposed of as hazardous chemical waste.
-
Contact your institution's EHS department to arrange for the pickup and disposal by a licensed hazardous waste contractor.
-
Ensure all waste containers are properly labeled and sealed before collection.
-
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell Line | Source |
| IC₅₀ (Tyrosinase Inhibition) | 1.57 µM | N/A | [1] |
| IC₅₀ (Cytotoxicity) | 32 µM | MNT-1 | [1] |
| CC₅₀ (Cytotoxicity) | 108 µM | MNT-1 | [1] |
Experimental Protocols
The provided search results do not contain detailed experimental protocols for the synthesis or use of this compound. For specific methodologies, it is recommended to consult the primary literature citing this compound.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
